molecular formula C9H14N2O2 B1605569 2,4-Diethoxy-6-methylpyrimidine CAS No. 55816-92-7

2,4-Diethoxy-6-methylpyrimidine

Cat. No.: B1605569
CAS No.: 55816-92-7
M. Wt: 182.22 g/mol
InChI Key: LYULECFELHWXDR-UHFFFAOYSA-N
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Description

2,4-Diethoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90993. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-12-8-6-7(3)10-9(11-8)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULECFELHWXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293618
Record name 2,4-diethoxy-6-methylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID60293618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55816-92-7
Record name NSC90993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90993
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIETHOXY-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2,4-Diethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the structural characterization and synthesis of 2,4-Diethoxy-6-methylpyrimidine (CAS: 55816-92-7). A critical intermediate in the synthesis of sulfonylurea herbicides and antiviral pharmaceuticals, this compound presents specific elucidation challenges regarding regioselectivity (O-alkylation vs. N-alkylation). This document provides a validated experimental workflow for its isolation, followed by a comprehensive spectroscopic analysis (NMR, MS, IR) to definitively confirm the O,O-dialkyl structure against potential N-alkyl isomers.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 55816-92-7
Molecular Formula C

H

N

O

Molecular Weight 182.22 g/mol
Physical State Colorless to pale yellow oil / Low-melting solid
Boiling Point 293–295 °C (at 760 mmHg)
Solubility Soluble in CHCl

, DMSO, Methanol; Insoluble in water

Synthesis & Reaction Logic

Theoretical Pathway

The synthesis relies on a nucleophilic aromatic substitution (S


Ar) of 2,4-dichloro-6-methylpyrimidine . The pyrimidine ring, activated by the electron-withdrawing nitrogen atoms, is susceptible to nucleophilic attack at positions 2 and 4.

Critical Consideration: The reaction must be controlled to favor O-alkylation (kinetic control) over N-alkylation (thermodynamic control). High temperatures or prolonged heating can induce a Chapman Rearrangement , converting the O-ethyl ether into the thermodynamically more stable N-ethyl lactam (uracil derivative).

Synthesis Workflow Diagram

Synthesis Start 2,4-Dichloro-6-methylpyrimidine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack Reagent NaOEt / EtOH (Sodium Ethoxide) Reagent->Intermediate Product This compound (Target: O,O-isomer) Intermediate->Product Elimination of Cl- Impurity 1,3-Diethyl-6-methyluracil (Impurity: N,N-isomer) Product->Impurity Chapman Rearrangement (>200°C or Acid Catalysis)

Figure 1: Synthesis pathway highlighting the S


Ar mechanism and the potential thermal rearrangement risk.

Experimental Protocol

Objective: Synthesize this compound while minimizing N-alkylated byproducts.

Reagents
  • 2,4-Dichloro-6-methylpyrimidine (1.0 eq)[1]

  • Sodium metal (2.5 eq)

  • Absolute Ethanol (Solvent/Reagent source)

Step-by-Step Methodology
  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N

    
     inlet, dissolve Sodium metal (2.5 eq) in absolute Ethanol. Caution: Exothermic H
    
    
    
    evolution.
  • Addition: Cool the ethoxide solution to 0°C. Add 2,4-Dichloro-6-methylpyrimidine (1.0 eq) portion-wise to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 7–8 hours. Note: Do not exceed 80°C to prevent rearrangement.

  • Work-up: Evaporate ethanol under reduced pressure. Resuspend the residue in water and extract with Diethyl Ether (3x).

  • Purification: Wash combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Ethyl Acetate:Hexane 10:90) to obtain the pure oil.

Structure Elucidation

Nuclear Magnetic Resonance (NMR)

The definitive proof of structure lies in distinguishing the O-methylene protons from N-methylene protons.

  • O-CH

    
     (Ether):  Typically resonates downfield at 
    
    
    
    4.3 – 4.5 ppm
    .
  • N-CH

    
     (Amide/Lactam):  Typically resonates upfield at 
    
    
    
    3.8 – 4.0 ppm
    .
Predicted

H NMR Data (300 MHz, CDCl

)
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
6-Me -CH

2.35Singlet3HMethyl on aromatic ring
5-H Ar-H6.15Singlet1HSole aromatic proton, shielded by alkoxy groups
2-OEt -OCH

-
4.42Quartet (

Hz)
2HDeshielded by adjacent electronegative N and O
2-OEt -CH

1.41Triplet (

Hz)
3HTerminal methyl
4-OEt -OCH

-
4.38Quartet (

Hz)
2HSlightly distinct environment from pos. 2
4-OEt -CH

1.38Triplet (

Hz)
3HTerminal methyl

Note: The 2- and 4-ethoxy groups are chemically non-equivalent due to the lack of C2 symmetry (caused by the 6-methyl group), often resulting in two overlapping sets of signals.


C NMR Key Signals[2][3]
  • C-2 / C-4 (Ipso):

    
     164.0 – 170.0 ppm (Deshielded by Oxygen).
    
  • C-6 (Ipso-Me):

    
     160.0 ppm.
    
  • O-CH

    
    : 
    
    
    
    62.0 – 64.0 ppm.
  • C-5 (Aromatic):

    
     100.0 – 105.0 ppm.
    
  • Ar-CH

    
    : 
    
    
    
    24.0 ppm.
Mass Spectrometry (MS)

Ionization Mode: EI (70 eV) or ESI+

  • Molecular Ion (M

    
    ):  m/z 182 (Base peak or high intensity).
    
  • Fragmentation Pattern:

    • [M - 28] : Loss of Ethylene (McLafferty-like rearrangement typical in ethyl ethers)

      
       m/z 154.
      
    • [M - 29] : Loss of Ethyl radical

      
       m/z 153.
      
    • [M - 45] : Loss of Ethoxy radical (-OEt)

      
       m/z 137.
      
Infrared Spectroscopy (IR)

IR is the fastest method to screen for the unwanted N-alkylated isomer (Chapman rearrangement product).

  • Target Compound (O-alkyl):

    • No Carbonyl Band: Absence of strong absorption at 1650–1700 cm

      
      .
      
    • C-O-C Stretch: Strong bands at 1050–1250 cm

      
      .
      
    • C=N Stretch: Medium band at ~1580 cm

      
      .
      
  • Impurity (N-alkyl/Lactam):

    • C=O (Amide) Stretch: Very strong, sharp band at 1660–1690 cm

      
       . If this is present, the reaction temperature was too high.
      

Decision Logic for Isomer Differentiation

The following logic tree illustrates how to use spectroscopic data to validate the structure.

ElucidationLogic Step1 Analyze IR Spectrum CheckCO Is C=O stretch (1660-1690 cm-1) present? Step1->CheckCO ResultN N-Alkylated Isomer (REJECT) CheckCO->ResultN Yes Step2 Analyze 1H NMR CheckCO->Step2 No CheckShift Chemical Shift of -CH2- group? Step2->CheckShift CheckShift->ResultN 3.8 - 4.0 ppm ResultO O-Alkylated Product (CONFIRMED) CheckShift->ResultO 4.3 - 4.5 ppm

Figure 2: Logic flow for differentiating this compound from its N-alkylated isomers.

References

  • Ramana, P. V., et al. (2015).[1] "A Novel and Expedient Synthesis of 1,3-Dialkyl-6-methylpyrimidine-2,4-diones." World Journal of Pharmaceutical Research, 4(9), 892.[1]

  • European Chemicals Agency (ECHA). (n.d.). "Registration Dossier: this compound (CAS 55816-92-7)."[4][5]

  • Sigma-Aldrich. (n.d.). "Product Specification: 2,4-Dimethoxy-6-methylpyrimidine (Analogous Reference)."

  • ChemGuide. (2023). "Fragmentation Patterns in Mass Spectra of Organic Compounds."

Sources

An In-depth Technical Guide to 2,4-Diethoxy-6-methylpyrimidine (CAS 55816-92-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,4-Diethoxy-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. While specific data for this molecule is limited in publicly available literature, this document synthesizes foundational knowledge of pyrimidine chemistry, drawing upon data from structurally analogous compounds to infer its properties, reactivity, and potential applications. A plausible synthetic route is detailed, along with expected physicochemical properties and spectroscopic characteristics. This guide serves as a valuable resource for researchers interested in the exploration and utilization of this and similar substituted pyrimidines in drug discovery and development.

Introduction and Molecular Overview

This compound, with the CAS number 55816-92-7, is a substituted pyrimidine featuring two ethoxy groups at the 2 and 4 positions and a methyl group at the 6 position. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases, vitamins, and a wide range of pharmaceuticals. The specific substitution pattern of this compound imparts distinct electronic and steric properties that are likely to influence its chemical reactivity and biological activity.

The presence of the electron-donating ethoxy groups at positions 2 and 4 significantly modulates the electron density of the pyrimidine ring, influencing its susceptibility to electrophilic and nucleophilic attack. The methyl group at the 6-position further contributes to the molecule's steric and electronic profile.

Table 1: Core Molecular Data for this compound [1]

PropertyValue
CAS Number 55816-92-7
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Canonical SMILES CCOC1=NC(C)=CC(OCC)=N1
InChI Key InChI=1S/C9H14N2O2/c1-4-12-8-6-7(3)10-9(11-8)13-5-2/h6H,4-5H2,1-3H3

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is expected to proceed via a nucleophilic aromatic substitution reaction, where the chlorine atoms on 2,4-dichloro-6-methylpyrimidine are displaced by ethoxide ions.

Synthesis_of_2_4_Diethoxy_6_methylpyrimidine 2,4-dichloro-6-methylpyrimidine 2,4-dichloro-6-methylpyrimidine Product This compound 2,4-dichloro-6-methylpyrimidine->Product Sodium_Ethoxide Sodium Ethoxide (2 eq.) Sodium_Ethoxide->Product Ethanol Ethanol (solvent) Ethanol->Product Heat Heat Heat->Product Byproduct Sodium Chloride (2 eq.) Product->Byproduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on common laboratory practices for similar reactions.

Materials:

  • 2,4-dichloro-6-methylpyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Dry toluene (optional, as a co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol at 0 °C. The amount of sodium should be slightly in excess of two molar equivalents relative to the 2,4-dichloro-6-methylpyrimidine. Allow the reaction to proceed until all the sodium has dissolved. This exothermic reaction should be controlled with an ice bath.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,4-dichloro-6-methylpyrimidine in a minimal amount of anhydrous ethanol (or dry toluene) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties and Reactivity

Physicochemical Properties (Predicted)

The following properties are predicted based on the structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other small, substituted pyrimidines.
Boiling Point ~200-220 °C at atmospheric pressureHigher than the corresponding dimethoxy analog due to larger ethoxy groups.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in water.The alkoxy groups increase lipophilicity compared to dihydroxypyrimidines.
Stability Stable under normal conditions. May be sensitive to strong acids and oxidizing agents.Ethers are generally stable but can be cleaved by strong acids. The pyrimidine ring is relatively stable.
Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich pyrimidine ring and the nature of its substituents.

  • Electrophilic Aromatic Substitution: The electron-donating ethoxy groups are expected to activate the C5 position of the pyrimidine ring towards electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely occur at this position.

  • Nucleophilic Attack: While the ethoxy groups are generally poor leaving groups, under harsh conditions, they could potentially be displaced by strong nucleophiles.

  • Hydrolysis: Acid-catalyzed hydrolysis of the ethoxy groups would lead to the corresponding hydroxypyrimidines.

  • Side-Chain Reactivity: The methyl group at the C6 position can undergo reactions typical of benzylic-like methyl groups, such as oxidation or condensation with aldehydes.

Reactivity_of_2_4_Diethoxy_6_methylpyrimidine Core This compound EAS Electrophilic Aromatic Substitution (at C5) Core->EAS Electrophile Hydrolysis Acid-Catalyzed Hydrolysis Core->Hydrolysis H₃O⁺ SideChain Side-Chain Reactions (at C6-methyl) Core->SideChain Reagents Product_EAS 5-Substituted Product EAS->Product_EAS Product_Hydrolysis 4,6-Dihydroxy-2-methylpyrimidine Hydrolysis->Product_Hydrolysis Product_SideChain 6-Functionalized Product SideChain->Product_SideChain

Caption: Key reactivity pathways for this compound.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy
  • Aromatic Proton (C5-H): A singlet is expected in the aromatic region, likely around δ 6.0-6.5 ppm.

  • Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene protons (OCH₂) is anticipated around δ 4.2-4.5 ppm, and a triplet for the methyl protons (CH₃) is expected around δ 1.3-1.5 ppm.

  • Methyl Protons (C6-CH₃): A singlet for the methyl group attached to the pyrimidine ring is expected around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals for the pyrimidine ring carbons are expected in the range of δ 100-170 ppm. The carbons attached to the ethoxy groups (C2 and C4) would be the most downfield.

  • Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (OCH₂) is expected around δ 60-65 ppm, and the methyl carbon (CH₃) around δ 14-16 ppm.

  • Methyl Carbon (C6-CH₃): The methyl carbon attached to the ring is anticipated to appear around δ 20-25 ppm.

Infrared (IR) Spectroscopy
  • C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the ethoxy and methyl groups just below 3000 cm⁻¹.

  • C=N and C=C Stretching: Characteristic pyrimidine ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

  • C-O Stretching: Strong C-O stretching bands from the ethoxy groups are anticipated in the 1250-1000 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 182.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of ethylene (C₂H₄) from the ethoxy groups, as well as cleavage of the ethoxy and methyl substituents.

Potential Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Substituted pyrimidines are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.

While there is no specific biological activity reported for this compound, its structural features suggest several potential areas of investigation:

  • Kinase Inhibition: The pyrimidine core is a common scaffold in many kinase inhibitors. The ethoxy groups could potentially form key hydrogen bonds with the hinge region of a kinase active site.

  • Antimicrobial Agents: Many substituted pyrimidines have shown potent antimicrobial activity. This compound could be explored as a lead structure for the development of new antibacterial or antifungal agents.

  • Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have demonstrated activity as CNS agents. The lipophilic nature of the ethoxy groups may facilitate blood-brain barrier penetration.

  • Intermediate for Further Synthesis: this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The C5 position and the C6-methyl group provide handles for further functionalization.

Potential_Applications Core This compound Kinase Kinase Inhibitors Core->Kinase Antimicrobial Antimicrobial Agents Core->Antimicrobial CNS CNS Active Compounds Core->CNS Intermediate Synthetic Intermediate Core->Intermediate

Caption: Potential research avenues for this compound.

Conclusion

This compound is a substituted pyrimidine with potential for further exploration in organic synthesis and medicinal chemistry. Although specific experimental data is scarce, this guide provides a solid foundation for researchers by outlining a plausible synthetic route, predicting its physicochemical and spectroscopic properties based on well-understood chemical principles and data from analogous compounds, and suggesting potential avenues for its application in drug discovery. The insights provided herein are intended to facilitate and encourage further investigation into this and other under-explored substituted pyrimidines.

References

  • Google Patents. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • PubChem. 2,4-Dimethoxypyrimidine. [Link]

  • ResearchGate. Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine. [Link]

  • Quickcompany. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • Nature. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. [Link]

  • ECHA. This compound. [Link]

Sources

Technical Master File: 2,4-Diethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2,4-Diethoxy-6-methylpyrimidine , designed for researchers and process chemists.

CAS No: 55816-92-7 | Molecular Formula: C


H

N

O

| MW: 182.22 g/mol

Executive Summary

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of functionalized pyrimidine APIs (Active Pharmaceutical Ingredients) and agrochemicals. Unlike its ubiquitously used analog, 2,4-dimethoxy-6-methylpyrimidine (a precursor for sulfonylurea herbicides), the diethoxy variant offers distinct lipophilicity and steric properties, making it a critical scaffold for 5-substituted pyrimidines used in antifolate drugs and kinase inhibitors.

This guide details the optimized synthesis via Nucleophilic Aromatic Substitution (S


Ar), critical process parameters (CPPs) for impurity control, and downstream applications in nitration/reduction sequences.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
CAS Number 55816-92-7
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~110–115 °C (at 0.5 mmHg) [Estimated]
Solubility Soluble in Ethanol, DCM, Ethyl Acetate; Insoluble in Water
pKa ~2.5 (Pyrimidine N)
Key Impurities 2-Chloro-4-ethoxy-6-methylpyrimidine; 6-Methyluracil

Synthesis Protocol: Double S Ar Displacement

The industrial standard for synthesizing this compound involves the reaction of 2,4-dichloro-6-methylpyrimidine with sodium ethoxide in anhydrous ethanol.

Reaction Mechanism

The reaction proceeds via a stepwise Nucleophilic Aromatic Substitution (S


Ar) . The C4 position, being more electron-deficient (para-like to N1), typically undergoes substitution first, followed by the C2 position.

Mechanism Logic:

  • Addition: Ethoxide attacks the electrophilic carbon (C4/C2).

  • Resonance Stabilization: The negative charge is delocalized onto the ring nitrogens (Meisenheimer complex).

  • Elimination: Chloride ion is expelled, restoring aromaticity.

SNAr_Mechanism Start 2,4-Dichloro-6-methylpyrimidine Step1 Transition State 1 (C4 Attack) Start->Step1 + NaOEt Inter Mono-ethoxy Intermediate (4-Ethoxy-2-chloro) Step1->Inter - NaCl Step2 Transition State 2 (C2 Attack) Inter->Step2 + NaOEt Product This compound Step2->Product - NaCl

Figure 1: Stepwise S


Ar mechanism showing the preferential displacement at C4 followed by C2.
Experimental Procedure (Bench Scale)

Reagents:

  • 2,4-Dichloro-6-methylpyrimidine (1.0 eq, 16.3 g)

  • Sodium Ethoxide (2.5 eq, 21 wt% in Ethanol)

  • Anhydrous Ethanol (Solvent, 5-10 volumes)

Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with anhydrous ethanol under N

    
     atmosphere.
    
  • Alkoxide Addition: Add Sodium Ethoxide solution (2.5 eq) dropwise. Note: Use a slight excess (0.5 eq) to drive the reaction to completion and prevent mono-substituted impurities.

  • Substrate Addition: Cool the solution to 0–5 °C. Slowly add 2,4-dichloro-6-methylpyrimidine (dissolved in minimal ethanol) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then reflux (78 °C) for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. Look for the disappearance of the mono-ethoxy intermediate.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the precipitated NaCl.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM and wash with water (to remove excess NaOEt and residual salts).

    • Dry over Na

      
      SO
      
      
      
      and concentrate to yield the crude oil.
  • Purification: Distillation under high vacuum or recrystallization from cold hexane (if solid).

Critical Process Parameters & Impurity Profiling

Achieving high purity (>98%) requires strict control over moisture and stoichiometry.

Impurity Fate Map

The primary degradation pathway is hydrolysis . If water is present in the ethanol or NaOEt, the ethoxide acts as a base to generate hydroxide, leading to 2,4-dihydroxy-6-methylpyrimidine (6-methyluracil).

Impurity_Map Start 2,4-Dichloro-6-methylpyrimidine Imp1 Impurity A: 4-Ethoxy-2-chloropyrimidine (Incomplete Reaction) Start->Imp1 1 eq NaOEt Imp2 Impurity B: 2-Ethoxy-4-chloropyrimidine (Regioisomer) Start->Imp2 Minor path Imp3 Degradant: 6-Methyluracil (Hydrolysis Product) Start->Imp3 H2O (wet solvent) Target This compound Imp1->Target + NaOEt (Excess) Target->Imp3 H2O / H+ or OH-

Figure 2: Impurity fate map highlighting the risk of hydrolysis and incomplete substitution.

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield (<70%) Moisture in Ethanol/NaOEtUse freshly distilled EtOH; titration of NaOEt before use.
Mono-Cl Impurity Insufficient NaOEt or Reflux timeIncrease NaOEt to 2.5–3.0 eq; extend reflux time.
Solid Precipitation NaCl formation (Normal)Ensure efficient filtration; do not mistake salt for product.
Color Formation Oxidation of electron-rich ringMaintain strict N

atmosphere during reflux.

Downstream Applications: The "Hero" Pathway

The true value of this compound lies in its reactivity at the C5 position . The electron-donating ethoxy groups activate the ring, making C5 highly susceptible to electrophilic aromatic substitution (e.g., nitration).

Pathway to Antifolates:

  • Nitration: React with HNO

    
    /H
    
    
    
    SO
    
    
    to form 2,4-diethoxy-6-methyl-5-nitropyrimidine .
  • Reduction: Hydrogenation (H

    
    , Pd/C) yields the 5-amino  derivative.
    
  • Cyclization: The 5-amino group is a key handle for building fused systems like pyrimido[4,5-b]indoles or pteridines (folic acid analogs).

Applications Core This compound Nitro 5-Nitro Derivative Core->Nitro HNO3 / H2SO4 (Nitration) Amino 5-Amino Derivative Nitro->Amino H2 / Pd-C (Reduction) Drugs Antifolates / Kinase Inhibitors Amino->Drugs Cyclization

Figure 3: The strategic utility of the diethoxy scaffold in pharmaceutical synthesis.[3]

References

  • Synthesis of Alkoxy-pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962. [Classic text on pyrimidine chemistry].
  • Process Chemistry of Pyrimidines: Patil, R.S., et al. "Process chemistry of 4,6-dihydroxy-2-methylpyrimidine."[1] TSI Journals: Organic Chemistry, 2008.[1]

  • Nitration of Alkoxy Pyrimidines: BenchChem. "2,4-Diethoxy-6-methyl-5-nitropyrimidine Data."

  • Nucleophilic Substitution Kinetics: Journal of the Chemical Society C: Organic, "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."

  • Safety & Handling: PubChem Compound Summary for 2,4-Dichloro-6-methylpyrimidine (Precursor).

Sources

Methodological & Application

"2,4-Diethoxy-6-methylpyrimidine" synthesis from diethyl malonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2,4-Diethoxy-6-methylpyrimidine from Diethyl Malonate

Executive Summary & Strategic Logic

The synthesis of This compound (Target) starting strictly from Diethyl Malonate presents a specific regiochemical challenge.

  • The Isomer Trap: Direct condensation of diethyl malonate with acetamidine yields 2-methyl-4,6-dihydroxypyrimidine, which leads to the 2-methyl isomer of the target.

  • The Correct Pathway: To secure the methyl group at the C6 position (relative to the pyrimidine nitrogens), the diethyl malonate must first be converted into a

    
    -keto ester (Ethyl Acetoacetate ) or an equivalent C-acylated intermediate. This intermediate is then condensed with urea to form 6-methyluracil , the true scaffold for the target.
    

This guide details the C-acylation/Decarboxylation Route , converting Diethyl Malonate to the required scaffold, followed by chlorination and nucleophilic aromatic substitution (


).

Chemical Pathway Analysis

The synthesis is divided into four critical stages:

  • C-Acylation: Conversion of Diethyl Malonate to Ethyl Acetoacetate (via Diethyl acetylmalonate).

  • Cyclization: Condensation with Urea to form 6-Methyluracil.

  • Chlorination: Conversion to 2,4-Dichloro-6-methylpyrimidine.

  • Etherification: Double

    
     with Sodium Ethoxide to yield the target.
    
Pathway Visualization (Graphviz)

SynthesisPath Malonate Diethyl Malonate (Starting Material) AcylMalonate Diethyl Acetylmalonate (Intermediate) Malonate->AcylMalonate 1. Mg/EtOH 2. Acetyl Chloride EAA Ethyl Acetoacetate (Key Scaffold) AcylMalonate->EAA Hydrolysis & Decarboxylation MethylUracil 6-Methyluracil (Cyclized Core) EAA->MethylUracil Condensation (+ Urea) Urea Urea Urea->MethylUracil Dichloro 2,4-Dichloro- 6-methylpyrimidine MethylUracil->Dichloro POCl3 Reflux Target 2,4-Diethoxy- 6-methylpyrimidine Dichloro->Target NaOEt/EtOH (Double SnAr)

Caption: Step-wise transformation from Diethyl Malonate to this compound via the necessary Acetoacetate bridge.

Detailed Experimental Protocols

Stage 1: The "Bridge" – Synthesis of Ethyl Acetoacetate

Rationale: To introduce the C6-methyl group, we must acylate the malonate.

Reagents:

Reagent Equiv. Role
Diethyl Malonate 1.0 Substrate
Magnesium Turnings 1.0 Catalyst/Base carrier
Absolute Ethanol Solvent Solvent

| Acetyl Chloride | 1.1 | Acylating Agent |

Protocol:

  • Formation of Ethoxymagnesium Malonate: In a dry 3-neck flask equipped with a reflux condenser, dissolve Magnesium turnings in absolute ethanol (with a catalytic amount of

    
     to initiate). Add Diethyl Malonate dropwise at 50°C.
    
  • Acylation: Cool the mixture to 0°C. Add Acetyl Chloride dropwise over 1 hour. The magnesium complex ensures C-acylation over O-acylation.

  • Workup: Hydrolyze the mixture with dilute

    
    . The intermediate diethyl acetylmalonate is an oil.[1]
    
  • Decarboxylation: Reflux the oil with water/catalytic acid. The ester hydrolyzes and decarboxylates to form Ethyl Acetoacetate .

  • Purification: Distill under reduced pressure (bp 71–73°C @ 12 mmHg) to isolate pure Ethyl Acetoacetate.

Stage 2: Cyclization to 6-Methyluracil

Rationale: Constructing the pyrimidine ring with the methyl group at C6.

Reagents:

Reagent Specification Quantity
Ethyl Acetoacetate From Stage 1 130 g (1.0 mol)
Urea Dry, Prilled 60 g (1.0 mol)
Ethanol Absolute 200 mL

| HCl (conc.) | 37% | 10 mL |

Protocol:

  • Mix Ethyl Acetoacetate, Urea, and Ethanol in a round-bottom flask.

  • Add conc.[2] HCl as a catalyst.

  • Heat to reflux (approx. 80°C) for 6–8 hours. The solution will turn turbid as the uracil derivative precipitates.

  • Cool to 0°C overnight.

  • Filter the white crystalline solid (6-Methyluracil ).

  • Wash with cold ethanol and dry. Yield: ~60-70%.[2][3][4]

Stage 3: Chlorination (The Activation Step)

Rationale: Converting hydroxyl groups to chlorides to enable nucleophilic substitution.

Reagents:

Reagent Role
6-Methyluracil Substrate

| Phosphorus Oxychloride (


) | Chlorinating Agent & Solvent |
| N,N-Diethylaniline | Acid Scavenger/Catalyst |

Protocol:

  • Safety Note:

    
     is highly corrosive and reacts violently with water. Perform in a fume hood.
    
  • Suspend 6-Methyluracil (1 eq) in

    
     (4–5 eq).
    
  • Add N,N-Diethylaniline (1.5 eq) slowly.

  • Reflux the mixture (approx. 105°C) for 4 hours until the evolution of HCl gas ceases and the solution becomes clear.

  • Quenching: Distill off excess

    
     under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM).

  • Isolation: Dry the organic layer (

    
    ) and evaporate to obtain 2,4-Dichloro-6-methylpyrimidine  as a low-melting solid or oil.
    
Stage 4: Etherification (Target Synthesis)

Rationale: Double displacement of chloride by ethoxide.

Reagents:

Reagent Equiv. Notes
2,4-Dichloro-6-methylpyrimidine 1.0 Substrate
Sodium Ethoxide (NaOEt) 2.5 21% wt in Ethanol

| Ethanol | Solvent | Anhydrous |

Protocol:

  • Prepare a solution of Sodium Ethoxide (2.5 eq) in absolute ethanol.

  • Cool the solution to 0–5°C.

  • Add the 2,4-Dichloro-6-methylpyrimidine (dissolved in minimal ethanol) dropwise to the base.

    • Note: The reaction is exothermic.[1] Control temp < 10°C during addition.

  • Allow to warm to room temperature, then reflux for 3 hours to ensure complete substitution at both C2 and C4 positions.

  • Workup: Cool the mixture and filter off the precipitated Sodium Chloride (NaCl).

  • Concentrate the filtrate.[4]

  • Purification: Distill the residue under high vacuum or recrystallize from hexane/ethanol if solid.

    • Target Product: this compound.

    • Appearance: Colorless oil or low-melting solid.

Critical Quality Attributes (CQA) & Troubleshooting

Isomer Validation (NMR)

It is vital to distinguish the product from the 2-methyl isomer (which would result from the wrong starting material usage, i.e., acetamidine).

FeatureTarget (6-Methyl)Isomer (2-Methyl)
Methyl Shift (

)
~2.2 - 2.4 ppm (C6-Me)~2.5 - 2.6 ppm (C2-Me)
Ring Proton Singlet at C5 (~6.0 ppm)Singlet at C5 (~6.0 ppm)
Symmetry Asymmetric ethoxy signals (C2 vs C4)Symmetric ethoxy signals (C4 & C6 are equiv.)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Moisture in reagents.Use freshly dried EtOH and Mg. Ensure system is under

.
Incomplete Chlorination Old

or insufficient time.
Distill

before use. Monitor by TLC (loss of polar start material).
Mono-ethoxy Impurity Insufficient NaOEt or low temp.Ensure >2.2 eq of NaOEt is used. Reflux is mandatory for C2 substitution.

References

  • Behrend, R. (1885). "Synthese von 6-Methyluracil."[3][5][6][7][8] Justus Liebigs Annalen der Chemie, 229(1), 1-31. (Foundational synthesis of 6-methyluracil from acetoacetate).

  • Organic Syntheses. "6-Methyluracil." Org.[8] Synth. 1937, 17, 63. (Standardized protocol for Stage 2).

  • ChemicalBook. "2,4-Dichloro-6-methylpyrimidine Synthesis." (Industrial protocols for chlorination).

  • Gabriel, S. (1904). "Preparation of Pyrimidine Derivatives." Berichte der deutschen chemischen Gesellschaft. (Historical basis for chlorination/alkoxylation).[8]

  • PubChem. "this compound Compound Summary." (Physical data for verification).

Disclaimer: This protocol involves hazardous chemicals (POCl3, Sodium Ethoxide). All procedures must be conducted in a fume hood with appropriate PPE.

Sources

The Strategic Utility of 2,4-Diethoxy-6-methylpyrimidine in Contemporary Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents due to its versatile chemical reactivity and its ability to mimic endogenous nucleobases.[1][2] This privileged scaffold is present in a wide array of drugs, including anticancer agents, antivirals, and cardiovascular medications.[3][4] Within this broad class of compounds, substituted pyrimidines such as 2,4-Diethoxy-6-methylpyrimidine serve as critical intermediates, offering a synthetically tractable platform for the construction of complex molecular architectures with tailored pharmacological activities.

This technical guide provides an in-depth exploration of this compound as a key intermediate in drug synthesis. We will elucidate the synthetic pathways to this valuable building block, detail its chemical properties, and provide robust protocols for its application in the synthesis of bioactive molecules, with a particular focus on its potential role in the development of phosphodiesterase (PDE) inhibitors.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from its close analogue, 2,4-Dimethoxy-6-methylpyrimidine.

PropertyEstimated Value/InformationSource
CAS Number 7781-23-9 (for 2,4-Dimethoxy-6-methylpyrimidine)
Molecular Formula C₉H₁₄N₂O₂-
Molecular Weight 182.22 g/mol -
Appearance Expected to be a white to off-white solid
Melting Point 67-71 °C (for 2,4-Dimethoxy-6-methylpyrimidine)
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.General chemical principles
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids.General chemical principles

Safety and Handling: As with all chemical reagents, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that typically begins with the construction of the pyrimidine ring, followed by functional group interconversions to introduce the desired ethoxy substituents. The most common and industrially scalable route involves the initial synthesis of 4,6-dihydroxy-2-methylpyrimidine, its subsequent chlorination to 2,4-dichloro-6-methylpyrimidine, and finally, a nucleophilic substitution with sodium ethoxide.

Synthesis_Pathway A Acetamidine HCl + Diethyl Malonate B 4,6-Dihydroxy-2-methylpyrimidine A->B  NaOEt / EtOH   C 2,4-Dichloro-6-methylpyrimidine B->C  POCl3   D This compound C->D  NaOEt / EtOH  

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol is based on the well-established condensation reaction between an amidine and a malonic ester derivative.[5]

Materials:

  • Acetamidine hydrochloride

  • Diethyl malonate

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; control the rate of addition to maintain a manageable reaction temperature. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 equivalent) and diethyl malonate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in deionized water.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of 4,6-dihydroxy-2-methylpyrimidine will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain the pure product.

Causality behind Experimental Choices:

  • Freshly Prepared Sodium Ethoxide: Using freshly prepared sodium ethoxide ensures a high concentration of the active base, driving the condensation reaction to completion. Commercial solutions may have lower activity due to absorption of atmospheric moisture and carbon dioxide.

  • Anhydrous Conditions: The condensation reaction is sensitive to water, which can hydrolyze the ester and the ethoxide base, reducing the yield.

  • Acidification: The product is precipitated from the aqueous solution by protonation of the pyrimidine ring nitrogens and the hydroxyl groups, which decreases its solubility in water.

Protocol 2: Synthesis of 2,4-Dichloro-6-methylpyrimidine

This protocol utilizes a standard chlorination procedure for dihydroxypyrimidines using phosphorus oxychloride.[6][7]

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser with 4,6-dihydroxy-2-methylpyrimidine (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents). N,N-Dimethylaniline (0.1 equivalents) can be added to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a large beaker.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-methylpyrimidine. The product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.

  • Catalytic N,N-Dimethylaniline: The tertiary amine acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.

  • Ice Quenching: This hydrolyzes the excess POCl₃ to phosphoric acid and HCl, which are then neutralized and removed during the aqueous work-up.

Protocol 3: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of the chloro groups with ethoxy groups. This is a standard method for the preparation of alkoxypyrimidines.[8][9]

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

Procedure:

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Protocol 1, using 2.2 equivalents of sodium metal.

  • Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous ethanol dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chloro-substituted carbons towards nucleophilic attack by the ethoxide ion.

  • Stoichiometry of Sodium Ethoxide: A slight excess of sodium ethoxide is used to ensure complete displacement of both chlorine atoms.

Application in Drug Synthesis: A Case Study in Phosphodiesterase Inhibitors

Substituted pyrimidines are key structural motifs in many phosphodiesterase (PDE) inhibitors. For instance, Pelrinone, a known PDE3 inhibitor, features a dimethoxypyrimidine core.[1] The synthesis of an ethoxy analogue of such compounds provides a compelling application for this compound, illustrating its utility in generating novel chemical entities for drug discovery programs.

Drug_Synthesis cluster_0 Intermediate Synthesis cluster_1 Drug Analogue Synthesis A This compound C Condensation Reaction A->C B Substituted Aniline B->C D Ethoxy-Analogue of a PDE Inhibitor C->D  Coupling  

Caption: Application of this compound in drug analogue synthesis.

Illustrative Protocol: Synthesis of a this compound-based PDE Inhibitor Analogue

This protocol outlines a hypothetical synthesis of an ethoxy-analogue of a known PDE inhibitor, demonstrating the application of this compound as a key intermediate. The reaction involves a nucleophilic substitution of one of the ethoxy groups with a suitable amine.

Materials:

  • This compound

  • A suitably substituted aniline (e.g., 4-aminobenzonitrile)

  • A strong base (e.g., Sodium Hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine

Procedure:

  • Amine Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension in an ice bath.

  • Addition of Aniline: Add a solution of the substituted aniline (1.1 equivalents) in anhydrous DMF dropwise to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Coupling Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired drug analogue.

Causality behind Experimental Choices:

  • Strong Base: A strong base like sodium hydride is required to deprotonate the aniline, forming a more potent nucleophile (the anilide anion) capable of displacing one of the ethoxy groups.

  • Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it dissolves the reactants and the intermediate salts, and its high boiling point allows for elevated reaction temperatures.

  • Nucleophilic Substitution: The ethoxy groups on the pyrimidine ring are good leaving groups when attacked by a strong nucleophile, allowing for the formation of the desired C-N bond.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its preparation from readily available starting materials via robust and scalable synthetic routes makes it an attractive building block for medicinal chemists and drug development professionals. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and utilization of this important pyrimidine derivative, empowering researchers to explore novel chemical space in the quest for new therapeutic agents.

References

  • Hamilton, C. S., & Sculley, J. D. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
  • Yuan, C., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2649.
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).
  • CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents. (n.d.).
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.).
  • CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents. (n.d.).
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quickcompany. (n.d.). Retrieved from [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
  • CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents. (n.d.).
  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.
  • Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 58(4), 545-547.
  • Kumar, A., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 9(1), e202303998.
  • Al-Obeidi, F. A., et al. (1991). Chemistry and positive inotropic effect of pelrinone and related derivatives. A novel class of 2-methylpyrimidones as inotropic agents. Journal of Medicinal Chemistry, 34(1), 161-169.
  • Liu, X., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ChemInform, 41(32).
  • El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11756.

  • Alcázar, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Sladowska, H., et al. (1996). Synthesis, chemical and pharmacological properties of some 2,4-dioxo-1,2,3,4,5,6,7,8-octahydropyrimido [4,5-d]pyrimidines. Acta Poloniae Pharmaceutica, 53(1), 39-46.
  • 4-Phenyl-5-anilino-1,2,3-triazole. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2023).
  • Wang, Y., et al. (2021). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Molecules, 26(19), 5946.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10.
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2439-2453.
  • Bekhit, A. A., et al. (2005). Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. European Journal of Medicinal Chemistry, 40(10), 965-976.
  • dibenzoylmethane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Kumar, D., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). RSC Medicinal Chemistry, 15(3), 549-570.

Sources

GC-MS analysis of "2,4-Diethoxy-6-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GC-MS Profiling of 2,4-Diethoxy-6-methylpyrimidine

Executive Summary

This technical guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of This compound (CAS: 55816-92-7), a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., nicosulfuron) and sulfonamide pharmaceuticals.

Precise monitoring of this compound is essential for two reasons:

  • Yield Optimization: It serves as a checkpoint in the nucleophilic substitution of 2,4-dichloro-6-methylpyrimidine.

  • Impurity Profiling: Incomplete ethoxylation leads to mono-chloro impurities (e.g., 2-chloro-4-ethoxy-6-methylpyrimidine), which are potential genotoxic impurities (PGIs) that must be controlled below threshold limits.

This protocol provides a self-validating method using Electron Ionization (EI) fragmentation logic to distinguish the target analyte from structural analogs.

Physicochemical Context

PropertyValueNotes
Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

N

O

Pyrimidine core with two ethoxy groups.[1][2][3]
MW 182.22 g/mol Amenable to standard EI-MS (m/z 50–500).
Boiling Point ~280–290 °C (Predicted)Requires GC oven ramp >280 °C.
Solubility Methanol, Acetonitrile, DCMPolar aprotic solvents recommended for injection.
pKa ~2.5 (Pyrimidine N)Weak base; avoid acidic diluents to prevent salt formation.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Dichloromethane (DCM) (HPLC Grade).

  • Working Standard: Dilute Stock 1:100 in DCM to achieve ~10 ppm (10 µg/mL).

  • Internal Standard (Optional): Add Naphthalene-d8 at 5 µg/mL to correct for injection variability.

GC-MS Method Parameters

This method uses a standard 5% phenyl-arylene stationary phase, providing optimal selectivity for polarizable aromatic rings.

ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)Prevents column overload; splitless for trace impurity analysis.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Column Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)Standard non-polar phase separates based on boiling point and dispersive forces.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for MS vacuum efficiency.
Oven Program 60 °C (1 min) → 20 °C/min → 300 °C (3 min)Rapid ramp reduces run time; high final temp elutes dimers/heavy impurities.
Transfer Line 280 °CPrevents condensation of high-boiling impurities.
Ion Source EI (70 eV), 230 °CStandard ionization energy for reproducible fragmentation libraries (NIST).
Scan Range m/z 40–350Covers molecular ion and key lower-mass fragments.

Data Analysis & Interpretation

Fragmentation Logic (The "Self-Validating" Mechanism)

Unlike methoxy groups (which lose formaldehyde, CH


O, 30 Da), ethoxy groups  on aromatic rings undergo a characteristic McLafferty rearrangement  or four-center elimination.
  • Molecular Ion (M+): m/z 182 (Distinct, stable aromatic ring).

  • Primary Fragment (Base Peak Candidate): m/z 154 [M - 28].

    • Mechanism:[1][4][5][6][7][8] Loss of Ethylene (C

      
      H
      
      
      
      )
      via rearrangement. The hydrogen from the
      
      
      -carbon of the ethoxy group transfers to the oxygen/nitrogen, expelling neutral ethylene.
  • Secondary Fragment: m/z 126 [M - 28 - 28].

    • Mechanism:[1][4][5][6][7][8] Sequential loss of the second ethylene molecule from the other ethoxy group.

  • Minor Fragment: m/z 153 [M - 29].

    • Mechanism:[1][4][5][6][7][8] Direct homolytic cleavage of the Ethyl radical (less favored than rearrangement).

Impurity Identification Table

Use this table to tag peaks in the chromatogram.

CompoundStructure NoteMWKey Ions (m/z)Origin
Target Analyte This compound182182 , 154, 126Product
Impurity A 2,4-Dichloro-6-methylpyrimidine162162, 164 (Cl isotope pattern)Starting Material
Impurity B 2-Chloro-4-ethoxy-6-methylpyrimidine172172, 174, 144 (M-28)Incomplete Reaction
Impurity C 4-Chloro-2-ethoxy-6-methylpyrimidine172172, 174, 144 (M-28)Regioisomer

Visualization: Fragmentation & Workflow

Figure 1: GC-MS Analysis Workflow

GCMS_Workflow Sample Crude Reaction Mix Prep Dilution (DCM) + Internal Std Sample->Prep Extraction GC GC Separation (Rtx-5MS, 60-300°C) Prep->GC Injection (1µL) EI EI Ionization (70 eV) GC->EI Elution MS Mass Analyzer (Quadrupole) EI->MS Fragmentation Data Data Processing (Extract Ion m/z 182, 154) MS->Data Signal

Caption: Step-by-step analytical workflow ensuring sample integrity from extraction to data processing.

Figure 2: Proposed Fragmentation Pathway (McLafferty Rearrangement)

Fragmentation M_Ion Molecular Ion (M+) m/z 182 [C9H14N2O2]+ Trans_State Transition State (H-transfer to N/O) M_Ion->Trans_State Rearrangement Frag_1 Fragment [M - C2H4]+ m/z 154 (Loss of Ethylene) Trans_State->Frag_1 - C2H4 (28) Frag_2 Fragment [M - 2(C2H4)]+ m/z 126 (Loss of 2nd Ethylene) Frag_1->Frag_2 - C2H4 (28) Neutral Neutral Loss: Ethylene (28 Da)

Caption: Diagnostic fragmentation pathway showing the sequential loss of ethylene, characteristic of ethoxy-substituted aromatics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 260112, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Pyrimidine Derivatives. NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating the "Loss of Ethylene" mechanism in ethoxy ethers).
  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. (Provides synthesis context for alkoxy-pyrimidines). Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 2,4-Diethoxy-6-methylpyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diethoxy-6-methylpyrimidine (CAS 5464-97-1) represents a "privileged structure" in medicinal chemistry, serving as a lipophilic, masked precursor to diverse pyrimidine scaffolds. Unlike its chlorinated counterparts, the diethoxy derivative offers unique solubility profiles and orthogonal reactivity patterns. This guide details the strategic derivatization of this scaffold to generate focused libraries for biological screening (specifically kinase, DHFR, and antimicrobial targets). We focus on three high-value chemical transformations: C5-electrophilic substitution , Microwave-assisted O→N rearrangement , and Lateral methyl oxidation .

Chemical Strategy & Rationale

The this compound scaffold presents three distinct vectors for diversification. Understanding the electronic bias of the pyrimidine ring is critical for successful derivatization.

The Reactivity Landscape

The pyrimidine ring is electron-deficient ($ \pi


 S_EAr $).

Conversely, the ethoxy groups are also potential leaving groups or migration substrates. Under thermal or microwave excitation, they undergo an intramolecular O→N alkyl migration (functionally related to the Chapman rearrangement), converting the aromatic pyrimidine into a non-aromatic, drug-like uracil (pyrimidine-2,4-dione) scaffold.

Decision Matrix for Library Design
Target ClassRecommended PathwayChemical OutcomeRationale
Kinase Inhibitors Path A (C5-Subst.) 5-Nitro/Amino/Halo derivativesC5 substituents often access the "gatekeeper" region in kinase ATP pockets.
GPCRs / Antivirals Path B (Rearrangement) N,N-DiethyluracilsCreates

character and distinct H-bond donor/acceptor motifs (uracil core).
Bioconjugates Path C (C6-Oxidation) 6-Formyl/Carboxy derivativesThe C6-methyl is activated for oxidation, allowing linker attachment.

Experimental Protocols

Protocol A: C5-Nitration (The "Diversity Handle")

Objective: Introduce a nitrogen handle at C5 for subsequent reduction and amidation.

Mechanism: The ethoxy groups activate C5, facilitating nitration under milder conditions than unsubstituted pyrimidines.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride ($ Ac_2O $)

  • Fuming Nitric Acid ($ HNO_3 $)

  • Ice/Water bath[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of this compound in 10 mL of acetic anhydride in a round-bottom flask. Cool to 0°C.

  • Addition: Dropwise add 1.2 eq of fuming $ HNO_3 $ over 20 minutes. Critical: Maintain temp < 5°C to prevent hydrolysis of ethoxy groups.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour the mixture onto 50g of crushed ice with vigorous stirring. The product, 2,4-diethoxy-6-methyl-5-nitropyrimidine , typically precipitates as a yellow solid.

  • Isolation: Filter, wash with cold water (3x), and dry in vacuo.

  • Validation:

    
     NMR should show the disappearance of the C5 proton (approx. 6.0-6.5 ppm) and retention of ethoxy signals.
    
Protocol B: Microwave-Assisted O→N Rearrangement

Objective: Convert the bis-lactim ether (aromatic) to the N,N-dialkyl uracil (non-aromatic) scaffold.

Rationale: This reaction (often termed a Chapman-like or Hilbert-Johnson rearrangement) is thermodynamically driven. Microwave irradiation significantly reduces reaction time from hours to minutes and suppresses side reactions (hydrolysis).

Materials:

  • This compound[2][3][4][5]

  • Microwave Reactor (e.g., Biotage or CEM)

  • Solvent: Neat or Sulfolane (high boiling point)

Step-by-Step Procedure:

  • Loading: Place 2 mmol of the substrate in a microwave vial. If using solvent, add 2 mL Sulfolane (optional, improves heat transfer).

  • Irradiation: Seal and heat to 200°C for 15-20 minutes (High Absorption setting).

  • Workup:

    • If Neat: Cool to RT. The residue is often an oil that crystallizes upon trituration with ether.

    • If Sulfolane: Dilute with water, extract with EtOAc.

  • Product: 1,3-Diethyl-6-methyluracil .

  • QC Check: Look for the characteristic carbonyl stretches in IR (1650-1700 $ cm^{-1} $) and the shift of ethyl $ CH_2 $ signals in NMR (deshielded due to N-attachment vs O-attachment).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways and the screening logic.

G Start 2,4-Diethoxy- 6-methylpyrimidine Nitration Path A: Nitration (HNO3/Ac2O) Start->Nitration Rearrange Path B: MW Rearrangement (200°C, 20 min) Start->Rearrange Oxidation Path C: SeO2 Oxidation (Dioxane, Reflux) Start->Oxidation ProdA 5-Nitro Derivative (Kinase Core) Nitration->ProdA Electrophilic Subst. ProdB 1,3-Diethyluracil (GPCR/Antiviral) Rearrange->ProdB O->N Migration ProdC 6-Formyl Derivative (Linker/Probe) Oxidation->ProdC Lat. Oxidation

Figure 1: Divergent derivatization pathways for this compound.

Biological Screening Guidelines

When screening these derivatives, specific assay interferences must be managed.

Solubility & DMSO Management
  • Challenge: 2,4-Diethoxy derivatives are highly lipophilic ($ \text{cLogP} \approx 2.5 $). They may precipitate in aqueous buffers.

  • Protocol:

    • Prepare 10 mM stock solutions in 100% DMSO.

    • Use an intermediate dilution step: Dilute stock 1:10 into 50% DMSO/Water before adding to the assay buffer. This prevents "crashing out" upon direct addition to low-DMSO media.

    • Final assay DMSO concentration should be maintained at 1% (v/v) to ensure solubility.

Target Classes

Based on the scaffold features, prioritize the following screens:

  • DHFR (Dihydrofolate Reductase): The pyrimidine core mimics the folate pteridine ring.

  • Eg5 Kinesin: Dihydropyrimidine derivatives (accessible via Path B reduction) are known Monastrol analogs.

  • Antimicrobial (TB/Malaria): 2,4-diamino analogs (derived from Path A reduction + amination) are validated anti-infectives.

References

  • Microwave-Assisted Chapman Rearrangement: Title: A novel and expedient synthesis of 1, 3-dialkyl-6-methylpyrimidine-2, 4-diones by Chapman rearrangement under microwave irradiation. Source: World Journal of Pharmaceutical Research. URL:[Link]

  • Biological Activity of Pyrimidine Derivatives: Title: Biological Activity of Pyrimidine Derivatives: A Review. Source: Juniper Publishers (Organic & Medicinal Chemistry International Journal). URL:[Link]

  • Synthesis of Diaminopyrimidine Cores: Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Source: MDPI (Molecules). URL:[Link]

  • Aminolysis Mechanism & Leaving Group Rationale: Title: Esters Reaction with Amines – The Aminolysis Mechanism.[6] Source: Chemistry Steps.[1][4][6][7] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Diethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. Our focus is on providing practical, experience-based solutions grounded in solid chemical principles to ensure the successful and efficient synthesis of your target molecule.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material, 2,4-dichloro-6-methylpyrimidine, is treated with sodium ethoxide in an alcoholic solvent. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification, impacting both yield and purity. This guide will address these potential pitfalls and provide you with the knowledge to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired this compound

Q: My reaction is consistently resulting in a low yield of the final di-ethoxy product. What are the likely causes and how can I improve it?

A: A low yield can stem from several factors, primarily incomplete reaction or the formation of side products. Let's break down the possibilities:

  • Incomplete Reaction: The substitution of the second chloride is often slower than the first. Insufficient reaction time or temperature can leave a significant amount of the mono-substituted intermediate, 2-chloro-4-ethoxy-6-methylpyrimidine, in your reaction mixture.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If you observe the persistence of the starting material or the mono-ethoxy intermediate, consider increasing the reaction time or temperature. A slight excess of sodium ethoxide (2.2-2.5 equivalents) can also help drive the reaction to completion.

  • Hydrolysis: The presence of water in your reaction is a major contributor to low yields. 2,4-dichloro-6-methylpyrimidine is susceptible to hydrolysis, which will convert it to hydroxy-pyrimidine species that are unreactive towards ethoxide substitution.[1][2]

    • Solution: Ensure all your glassware is thoroughly dried before use. Use anhydrous ethanol as your solvent and ensure your sodium ethoxide is stored under anhydrous conditions. If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the ethanol is of the highest purity and dryness.

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and the prevalence of side reactions.

    • Solution: Ethanol is the most common solvent as it also serves as the source for the ethoxide. Refluxing temperature is generally sufficient to drive the reaction. Using a higher boiling point inert solvent like dioxane or THF with sodium ethoxide could be an alternative, but care must be taken to ensure the sodium ethoxide is sufficiently soluble.

Problem 2: Presence of Multiple Spots on TLC/Peaks in GC-MS

Q: My crude product shows multiple spots on the TLC plate. How can I identify these impurities and what are their likely sources?

A: The presence of multiple spots indicates a mixture of compounds. The most common impurities in this synthesis are the starting material, the mono-substituted intermediate, and hydrolysis byproducts.

  • Identification of Impurities:

    • Starting Material (2,4-dichloro-6-methylpyrimidine): This will be the least polar compound on a normal phase silica TLC plate.

    • Mono-substituted Intermediate (2-chloro-4-ethoxy-6-methylpyrimidine): This will be more polar than the starting material but less polar than the desired di-ethoxy product. The substitution of the first chloride at the C4 position is generally faster than at the C2 position due to electronic factors of the pyrimidine ring.

    • Desired Product (this compound): This will be more polar than the mono-substituted intermediate.

    • Hydroxy Byproducts (e.g., 2-chloro-4-hydroxy-6-methylpyrimidine): These are significantly more polar and may streak or remain at the baseline of the TLC plate, depending on the solvent system.

  • Sources of Impurities:

    • Incomplete reaction: As discussed in Problem 1, this leads to the presence of starting material and the mono-ethoxy intermediate.

    • Moisture: Leads to the formation of hydroxy-pyrimidines.

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate the desired this compound from the side products. What are the recommended purification strategies?

A: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the main impurity is the mono-substituted intermediate and it is present in a small amount, recrystallization can be effective.

    • Recommended Solvents: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often a good starting point. The goal is to find a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[3][4][5]

  • Column Chromatography: For mixtures containing significant amounts of starting material, the mono-substituted intermediate, and polar byproducts, column chromatography is the most effective method.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute the starting material, and gradually increase the polarity to elute the mono-ethoxy intermediate and then the desired di-ethoxy product. The highly polar hydroxy byproducts will remain on the column or elute at very high solvent polarities.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the first ethoxide substitution on 2,4-dichloro-6-methylpyrimidine?

A1: In the nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This is due to the electronic stabilization of the Meisenheimer intermediate formed during the attack at C4. Therefore, the major mono-substituted intermediate will be 2-chloro-4-ethoxy-6-methylpyrimidine .

Q2: Can I use a different base to generate the ethoxide?

A2: While sodium metal in ethanol is a common method to generate sodium ethoxide in situ, you can also use other strong bases like sodium hydride (NaH) to deprotonate ethanol. Using commercially available sodium ethoxide is also a convenient option, but ensure it is of high purity and handled under anhydrous conditions to prevent the introduction of moisture.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Thin Layer Chromatography (TLC): An excellent and rapid technique to monitor the progress of the reaction. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexane) to resolve the starting material, intermediate, and product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the relative amounts of the components in your mixture and their molecular weights, which is invaluable for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product and identifying any impurities.

Q4: Are there any safety precautions I should be aware of?

A4:

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere or in a dry solvent.

  • 2,4-dichloro-6-methylpyrimidine: Is a hazardous substance. Consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Ethoxide: Is a strong base and corrosive. Avoid contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation of Sodium Ethoxide (in situ): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction). Carefully add small pieces of sodium metal (2.2 equivalents) to the ethanol at room temperature. The mixture will exotherm and produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction with 2,4-dichloro-6-methylpyrimidine: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous ethanol dropwise via the dropping funnel.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC every 1-2 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting material and mono-substituted intermediate), cool the mixture to room temperature and carefully quench it by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a slurry of hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with pure hexane, then gradually increase the polarity of the eluent with ethyl acetate. A typical gradient might be:

    • Hexane (to elute non-polar impurities)

    • 5% Ethyl acetate in hexane (to elute any remaining starting material)

    • 10-15% Ethyl acetate in hexane (to elute the mono-ethoxy intermediate)

    • 20-30% Ethyl acetate in hexane (to elute the desired this compound)

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) in CDCl3
CompoundMethyl (C6-CH3)Methylene (O-CH2)Methyl (O-CH2-CH3)Pyrimidine (C5-H)
2,4-dichloro-6-methylpyrimidine~2.6 (s, 3H)--~7.3 (s, 1H)
2-chloro-4-ethoxy-6-methylpyrimidine~2.5 (s, 3H)~4.5 (q, 2H)~1.4 (t, 3H)~6.8 (s, 1H)
This compound ~2.4 (s, 3H) ~4.4 (q, 4H) ~1.4 (t, 6H) ~6.2 (s, 1H)
2-chloro-4-hydroxy-6-methylpyrimidine*~2.3 (s, 3H)--~6.5 (s, 1H)

*Note: The chemical shifts for the hydroxy-pyrimidine can vary depending on the tautomeric form and solvent.

Table 2: Expected 13C NMR Chemical Shifts (δ, ppm) in CDCl3
CompoundC2C4C5C6Methyl (C6-CH3)Methylene (O-CH2)Methyl (O-CH2-CH3)
2,4-dichloro-6-methylpyrimidine~162~168~118~170~25--
2-chloro-4-ethoxy-6-methylpyrimidine~161~172~105~169~24~63~14
This compound ~165 ~171 ~95 ~168 ~24 ~62 ~14

Visualizations

Diagram 1: Synthetic Pathway and Major Side Reactions

Synthesis_Pathway SM 2,4-dichloro-6- methylpyrimidine NaOEt Sodium Ethoxide (1 eq) Intermediate 2-chloro-4-ethoxy-6- methylpyrimidine SM->Intermediate k1 (fast) H2O Water (impurity) SM->H2O Hydrolysis1 2-chloro-4-hydroxy-6- methylpyrimidine SM->Hydrolysis1 Hydrolysis NaOEt2 Sodium Ethoxide (1 eq) Product 2,4-Diethoxy-6- methylpyrimidine Intermediate->Product k2 (slower) Intermediate->H2O Hydrolysis2 2-hydroxy-4-ethoxy-6- methylpyrimidine Intermediate->Hydrolysis2 Hydrolysis

Caption: Synthetic route and common side reactions.

Diagram 2: Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckTimeTemp Check Reaction Time/ Temperature CheckMoisture->CheckTimeTemp No DryReagents Dry Solvents/Glassware Use Anhydrous Reagents CheckMoisture->DryReagents Yes CheckStoichiometry Check Stoichiometry of NaOEt CheckTimeTemp->CheckStoichiometry Adequate IncreaseTimeTemp Increase Reaction Time or Temperature CheckTimeTemp->IncreaseTimeTemp Inadequate UseExcessNaOEt Use Slight Excess of NaOEt (2.2-2.5 eq) CheckStoichiometry->UseExcessNaOEt Insufficient Purification Purify by Column Chromatography CheckStoichiometry->Purification Sufficient DryReagents->Start Re-run Reaction IncreaseTimeTemp->Start Re-run Reaction UseExcessNaOEt->Start Re-run Reaction

Caption: Logic for troubleshooting low yield/purity.

References

  • Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Organic Syntheses Procedure. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Figshare. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Chegg.com. (2022, April 4). Solved Analyze the 1H-NMR and 13C-NMR spectra of the. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: 2,4-Diethoxy-6-methylpyrimidine (DEMP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and analytical scientists. It synthesizes established pyrimidine chemistry with specific troubleshooting protocols for 2,4-Diethoxy-6-methylpyrimidine .

Executive Technical Overview

This compound (DEMP) is a critical intermediate, primarily synthesized via the nucleophilic aromatic substitution (


) of 2,4-dichloro-6-methylpyrimidine  with sodium ethoxide.

In my experience supporting scale-up operations, the purity profile of DEMP is dominated by kinetic intermediates (mono-substituted chlorides) and thermodynamic byproducts (hydrolysis products). The 6-methyl group introduces steric asymmetry, leading to distinct regioisomeric impurities that often challenge standard C18 HPLC methods.

This guide addresses the identification, separation, and remediation of these specific impurities.

Impurity Genesis & Profiling

Understanding the origin of an impurity is the first step to eliminating it. The reaction pathway below illustrates the critical bifurcation points where impurities are generated.

Figure 1: Impurity Genesis Pathways (DOT Diagram)

DEMP_Impurities SM Starting Material (2,4-Dichloro-6-methylpyrimidine) Mono1 Impurity A (Kinetic) 4-Chloro-2-ethoxy-6-methylpyrimidine SM->Mono1 + EtONa (Fast) Mono2 Impurity B (Kinetic) 2-Chloro-4-ethoxy-6-methylpyrimidine SM->Mono2 + EtONa (Slow) Product Target Product (DEMP) This compound Mono1->Product + EtONa (Requires Heat) Hydrolysis Impurity C (Degradant) Hydroxy-ethoxy derivatives Mono1->Hydrolysis + H2O Mono2->Product + EtONa (Requires Heat) Product->Hydrolysis + H2O / H+

Caption: Reaction pathway showing the sequential substitution of chloride by ethoxide. Note that the 4-position is typically more reactive due to para-like resonance, but the 6-methyl group provides steric hindrance, often resulting in a mixture of Impurity A and B if the reaction is quenched prematurely.

Table 1: Common Impurity Profile
Impurity IDChemical NameOriginRelative Retention (RRT)*Detection Characteristic
Impurity A 4-Chloro-2-ethoxy-6-methylpyrimidineIncomplete Reaction~0.85Distinct UV

shift vs Product
Impurity B 2-Chloro-4-ethoxy-6-methylpyrimidineIncomplete Reaction~0.90Often co-elutes with Impurity A
Impurity C 2-Ethoxy-4-hydroxy-6-methylpyrimidineHydrolysis (moisture)< 0.50Fronting peak; pH sensitive
Impurity D 2,4-Dichloro-6-methylpyrimidineStarting Material> 1.20Late eluter; Non-polar

*RRT is estimated based on a standard C18 column with Acetonitrile/Water gradient. Hydroxy species elute early; Dichloro species elute late.

Analytical Troubleshooting (Q&A)

Q1: I see a "split" peak or shoulder on my main product peak. Is this column degradation?

Diagnosis: This is likely the presence of Regioisomeric Impurities (A & B) . Technical Explanation: The mono-chloro intermediates are structurally very similar to the di-ethoxy product but possess slightly different polarities. Standard isocratic methods often fail to resolve them. The Fix (Self-Validating Protocol):

  • Modify Temperature: Lower the column temperature to 25°C . Higher temperatures increase mass transfer but reduce the selectivity needed to separate regioisomers.

  • Change Modifier: Switch from Methanol to Acetonitrile . The

    
    -
    
    
    
    interaction differences between the solvent and the pyrimidine ring can enhance selectivity for the chloro-substituents.
  • Validation: Inject a spiked sample (Product + Starting Material). If the shoulder resolves into a distinct peak, it is a mono-chloro intermediate.

Q2: My HPLC baseline is drifting, and I see "ghost peaks" appearing over time in the sample tray.

Diagnosis: In-situ Hydrolysis of the sample. Technical Explanation: this compound is susceptible to hydrolysis, particularly in acidic HPLC mobile phases (e.g., 0.1% TFA). The ethoxy group can be cleaved to form the hydroxy derivative (Impurity C), which is more polar. The Fix:

  • Buffer Switch: Replace TFA (pH ~2) with a Phosphate Buffer (pH 7.0) or Ammonium Acetate (pH 6.5). Pyrimidine ethers are significantly more stable at neutral pH.

  • Solvent Diluent: Ensure your sample diluent is anhydrous acetonitrile rather than a water/organic mix, and analyze within 4 hours of preparation.

Q3: The assay value is low (95%), but no significant impurities are visible by UV (254 nm).

Diagnosis: Inorganic Salt Contamination or Solvent Entrapment . Technical Explanation: The synthesis generates NaCl as a stoichiometric byproduct. If the workup (filtration/washing) is insufficient, NaCl remains. Salts are UV-transparent. Alternatively, residual toluene (common extraction solvent) might be present but eluting in the void volume or wash step. The Fix:

  • Residue on Ignition (ROI): Perform an ROI test. >0.5% residue confirms salt contamination.

  • Headspace GC: Run a residual solvent analysis to check for Ethanol or Toluene entrapment in the crystal lattice.

Process Remediation & Purification[1][2]

When troubleshooting the synthesis itself, use this decision tree to determine the corrective action.

Figure 2: Process Troubleshooting Logic (DOT Diagram)

Remediation Start Issue Detected CheckHPLC HPLC shows Mono-Cl > 0.5%? Start->CheckHPLC CheckMoisture Is reaction color turning yellow/brown? CheckHPLC->CheckMoisture No CheckSM HPLC shows Starting Material? CheckHPLC->CheckSM Yes ActionDry Action: Check Solvent Water (Hydrolysis risk) CheckMoisture->ActionDry Yes ActionReflux Action: Increase Reflux Time (Kinetic barrier) CheckSM->ActionReflux No (Only Mono-Cl present) ActionEquiv Action: Add 0.1 eq NaOEt (Stoichiometry issue) CheckSM->ActionEquiv Yes

Caption: Decision tree for addressing reaction incompleteness. Distinguishing between unreacted starting material and "stalled" mono-substituted intermediates is key to choosing between adding reagent vs. extending reaction time.

Remediation Protocols

1. Removing Mono-Chloro Impurities (A & B):

  • Why they persist: The second substitution (replacing the final Cl with OEt) is energetically more difficult than the first due to the electron-donating effect of the first ethoxy group, which deactivates the ring toward further nucleophilic attack.

  • Protocol: Do not just add more base. You must increase the reaction temperature (reflux in ethanol is standard, but ensuring vigorous reflux is key) or reaction time.

  • Purification: If the impurity persists in the isolated solid, recrystallization from Isopropanol/Water (80:20) is highly effective. The mono-chloro species are less soluble in the aqueous phase and will precipitate out or remain in the mother liquor depending on the specific cooling curve.

2. Removing Hydroxy Impurities (Impurity C):

  • Protocol: These are acidic (pKa ~9). Wash the organic extraction layer (Toluene or DCM) with 5% Aqueous NaOH . The hydroxy impurity will deprotonate, become water-soluble, and partition into the aqueous waste, while the target DEMP remains in the organic layer.

References

  • Synthesis & Reactivity: Organic Syntheses, Coll. Vol. 4, p. 245 (1963); Vol. 31, p. 64 (1951). (General pyrimidine substitution chemistry). Link

  • Impurity Profiling: Journal of the Chemical Society C: Organic, "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate". (Analogous mechanism and impurity formation).[1] Link

  • Analytical Methods: Sielc Technologies, "Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column". (Reference for RP-HPLC conditions of similar chloropyrimidines). Link

  • Degradation Mechanisms: Pharmaceutical Research, "Oxidative degradation of a sulfonamide-containing...". (Discusses pyrimidine ring hydrolysis).[1][2] Link

  • Substituent Effects: Current Chemistry Letters, "Synthesis, reactions, and applications of pyrimidine derivatives". (Review of substituent effects on reactivity). Link

Sources

"2,4-Diethoxy-6-methylpyrimidine" stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Troubleshooting Guide

Executive Summary: The Stability Profile

2,4-Diethoxy-6-methylpyrimidine is a pyrimidine intermediate used primarily in the synthesis of sulfonamide antibiotics and agricultural chemicals. While chemically robust under neutral, anhydrous conditions, it possesses a specific vulnerability: hydrolytic instability .

Chemically, the ethoxy groups at the 2- and 4-positions function as cyclic imidate esters. In the presence of moisture and trace acid/base, these groups undergo nucleophilic substitution, releasing ethanol and reverting the pyrimidine ring to its tautomeric "hydroxy" (oxo) forms.

Key Stability Risks:

  • Hydrolysis: Conversion to 2-ethoxy-4-hydroxy-6-methylpyrimidine (or isomer) and eventually 6-methyluracil.

  • Hygroscopicity: The compound attracts atmospheric moisture, accelerating the degradation cycle.

  • Thermal Sensitivity: Prolonged heat stress can accelerate the elimination of the ethyl group.

Chemical Degradation Mechanism (Visualized)

Understanding the degradation pathway is critical for troubleshooting purity issues. The following diagram illustrates the stepwise hydrolysis that occurs when the product is improperly stored.

DegradationPathway Start This compound (Active Product) Intermed Mono-hydroxy Intermediate (Precipitate Form) Start->Intermed Hydrolysis (Step 1) Moisture + H2O / H+ Moisture->Intermed Final 6-Methyluracil (Inert Solid) Intermed->Final Hydrolysis (Step 2) Ethanol + Ethanol (Byproduct) Intermed->Ethanol

Figure 1: Stepwise hydrolytic degradation pathway. Note that the "hydroxy" forms typically exist as oxo-tautomers, which have significantly different solubility profiles than the parent diethoxy compound.

Storage & Handling Protocols

The "Golden Rules" of Storage

To maintain purity >98% over long durations (6+ months), strict adherence to the following parameters is required.

ParameterSpecificationTechnical Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is less of a concern than moisture. Argon is preferred as it is heavier than air and blankets the liquid/solid effectively.
Temperature 2°C to 8°C (Refrigerated) Reduces the kinetic rate of hydrolysis. Freezing (-20°C) is acceptable but requires careful thawing to prevent condensation.
Container Amber Glass + Parafilm/Teflon Amber glass protects from UV (pyrimidine ring absorption). Teflon-lined caps prevent leaching. Parafilm creates a secondary moisture barrier.
Desiccant Required Store the primary vial inside a secondary jar containing activated silica gel or molecular sieves.

Troubleshooting & FAQs

Q1: My sample has turned from a clear oil/low-melting solid to a cloudy mixture. Is it still usable?

Diagnosis: This is the hallmark sign of hydrolysis .

  • The Science: The parent compound (diethoxy) is lipophilic and soluble in organic solvents (DCM, Ethyl Acetate). The degradation products (hydroxy-pyrimidines/uracils) are highly polar and have high melting points due to strong intermolecular hydrogen bonding. They do not dissolve in the oil, causing "cloudiness" or white precipitation.

  • Action:

    • Dissolve a small aliquot in Dichloromethane (DCM).

    • If a white solid remains undissolved, filter it.

    • The filtrate may still contain usable product, but you must re-assay the purity.

Q2: The NMR spectrum shows a broad singlet at ~11-12 ppm and a triplet at ~1.2 ppm. What is this?

Diagnosis: Contamination with hydrolysis byproducts.

  • Triplet at ~1.2 ppm: This is likely free ethanol generated as the leaving group during hydrolysis.

  • Broad Singlet >10 ppm: This represents the N-H / O-H proton of the tautomerized pyrimidone ring (the degradation product). The pure 2,4-diethoxy compound should not have protons in this region.

  • Resolution: If these peaks are <5% integration relative to the product, you may purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to remove the polar impurities.

Q3: I received the product as a liquid, but the SDS says "Solid." Is it wrong?

Diagnosis: Polymorphism or Supercooling.

  • The Science: this compound has a melting point near ambient temperature (often cited range 30-35°C, though analogs vary). It frequently exists as a supercooled liquid or a semi-solid paste.

  • Verification: Do not judge by physical state alone. Run a TLC (Thin Layer Chromatography). If it shows a single spot consistent with the reference, the physical state is a thermal history artifact, not a purity issue.

Q4: Can I store this in a standard polyethylene (PE) bottle?

Diagnosis: High Risk.

  • The Science: PE is permeable to water vapor over time. Given the compound's sensitivity to moisture-driven hydrolysis, long-term storage in plastic will lead to a gradual drop in titer.

  • Action: Transfer immediately to a glass vial with a phenolic or Teflon-lined cap.

Experimental Workflow: Purity Validation

If you suspect degradation, follow this logic flow to determine the next steps.

ValidationWorkflow Start Visual Inspection: Cloudy or Precipitate? YesCloudy High Probability of Hydrolysis Start->YesCloudy Yes NoClear Proceed to Analytical Check Start->NoClear No NMR 1H NMR Analysis (Solvent: CDCl3) YesCloudy->NMR NoClear->NMR CheckPeaks Check for: 1. Broad NH/OH (>10ppm) 2. Ethanol Triplet (~1.2ppm) NMR->CheckPeaks ResultBad >5% Impurity: Purify (Column Chrom.) or Discard CheckPeaks->ResultBad Detected ResultGood <2% Impurity: Use as is CheckPeaks->ResultGood Absent

Figure 2: Decision tree for validating sample integrity prior to use in sensitive synthesis.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed mechanisms of alkoxypyrimidine hydrolysis and rearrangement).
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2,4-Dichloro-6-methylpyrimidine. (Analogous storage data for 6-methylpyrimidine derivatives). Link

  • Sigma-Aldrich. (2023).[1] Product Specification: 2,4-Dimethoxy-6-methylpyrimidine. (Physical property benchmarks for dialkoxy analogs). Link

  • PubChem. Compound Summary: this compound (CAS 5351-03-1). National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling chemicals.

Sources

By-product formation in "2,4-Diethoxy-6-methylpyrimidine" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting By-product Formation & Impurity Profiling

Document ID: TS-DEMP-004 | Version: 2.1 | Status: Active

Introduction: The Molecule & Its Reactivity

2,4-Diethoxy-6-methylpyrimidine (DEMP) is a critical intermediate often used in the synthesis of sulfonamide antibiotics, antifolates, and agrochemicals. Its reactivity is governed by the electron-deficient pyrimidine ring, making it susceptible to Nucleophilic Aromatic Substitution (


).

However, this same reactivity profile makes the synthesis and storage of DEMP prone to specific by-products. This guide addresses the three most common impurity classes: Regioisomeric Mono-substitutions , Hydrolysis Products (Uracil derivatives) , and Thermal Rearrangement Products .

Module 1: Synthesis Troubleshooting (The Phase)

Context: The standard synthesis involves reacting 2,4-dichloro-6-methylpyrimidine with sodium ethoxide (NaOEt). The most frequent issue is incomplete conversion or loss of regioselectivity.

Q1: I have a persistent impurity at M-28 (mass spectrum) relative to the product. What is it?

Diagnosis: This is likely the Mono-substituted intermediate . The molecular weight of the target (Diethoxy) is typically 182.2 g/mol . The starting material (Dichloro) is 163.0 g/mol . The mono-substituted (Chloro-Ethoxy) intermediate is 172.6 g/mol . Note: Mass differences depend on the specific ionization, but chemically, you are looking at the replacement of one -Cl with one -OEt.

Detailed Mechanism: The


 reaction on 2,4-dichloropyrimidines is regioselective .[1][2]
  • C4 Position: The C4 carbon is more electrophilic (lower LUMO energy, less steric hindrance from the methyl group at C6 compared to the N1/N3 repulsion at C2). Therefore, the first ethoxide attacks C4.

  • C2 Position: The second ethoxide attacks C2 to complete the synthesis.

If your reaction stops early, the major impurity is:

  • 2-Chloro-4-ethoxy-6-methylpyrimidine (Major Mono-impurity).

  • 4-Chloro-2-ethoxy-6-methylpyrimidine (Minor Mono-impurity - rare).

Corrective Action:

  • Stoichiometry Check: Ensure

    
     2.2 equivalents of NaOEt. The second substitution (at C2) is slower than the first.
    
  • Temperature: The first substitution (C4) occurs near

    
     to RT. The second (C2) often requires reflux (
    
    
    
    ) to reach completion.

Module 2: Stability & Hydrolysis (The Storage Phase)

Q2: My product is turning into a paste/solid with a new peak appearing. Is it hygroscopic?

Diagnosis: The compound is undergoing Hydrolysis . Pyrimidines with alkoxy groups at C2/C4 are essentially "masked" uracils. In the presence of moisture and trace acid (or even atmospheric


), the ether linkage cleaves.

The Pathway: Water attacks the C4 position (most electrophilic), displacing ethanol.

  • Result: Formation of 2-ethoxy-6-methylpyrimidin-4(3H)-one .

  • Note: This compound exists in tautomeric equilibrium (Lactam-Lactim), often crystallizing out as the "one" (carbonyl) form, which changes the physical state of your sample.

Prevention Protocol:

  • Storage: Store under Argon/Nitrogen at

    
    .
    
  • Workup: Avoid acidic aqueous washes. Use neutral buffers or brine. Ensure the final organic solvent is dried thoroughly (

    
    ) before evaporation.
    

Module 3: Visualizing the Impurity Landscape

The following diagram maps the formation of the Target (DEMP) versus its critical by-products.

DEMP_Reactivity Start 2,4-Dichloro-6-methylpyrimidine (Starting Material) Mono 2-Chloro-4-ethoxy-6-methylpyrimidine (Major Mono-Impurity) Start->Mono + 1 eq NaOEt (Fast, C4 Attack) Target This compound (TARGET) Mono->Target + 1 eq NaOEt (Slow, C2 Attack, Heat) Hydrolysis 2-Ethoxy-6-methylpyrimidin-4(3H)-one (Hydrolysis By-product) Mono->Hydrolysis + H2O Target->Hydrolysis + H2O / H+ (Storage Instability) Rearrange N-Ethyl Pyrimidone (Thermal Rearrangement) Target->Rearrange > 200°C (Hilbert-Johnson)

Figure 1: Reaction pathway showing the sequential substitution to form DEMP and the divergence points for common impurities.

Module 4: Advanced Troubleshooting (Thermal Issues)

Q3: I see a constitutional isomer of my product after high-temperature distillation. Why?

Diagnosis: Hilbert-Johnson Rearrangement . Alkoxy-pyrimidines are thermally liable. At high temperatures (often


, or lower if Lewis Acids are present), the O-alkyl group migrates to the Nitrogen atom.
  • Reaction: O-Ethyl

    
     N-Ethyl.
    
  • Outcome: You lose aromaticity in the ring, forming a pyrimidone. This is irreversible.

Corrective Action:

  • Purification: Do not distill at atmospheric pressure. Use high vacuum (< 1 mbar) to keep the boiling point low.

  • Preferred Method: Recrystallization (e.g., from Hexane/EtOAc) is safer than distillation for this compound.

Summary of Critical Data

ParameterTarget (DEMP)Major Impurity (Mono)Hydrolysis Product
Structure 2,4-Diethoxy...2-Chloro-4-ethoxy...2-Ethoxy...-4-one
Formation Cause Optimized ReactionStoichiometry Deficit / Low TempMoisture / Acidic Workup
Polarity (TLC) Non-Polar (High Rf)Medium PolarityPolar (Low Rf, Tailing)
UV Character Distinct

Halogen shiftBathochromic shift (C=O)
Remediation N/AAdd more NaOEt, RefluxRecrystallize, Dry Solvent

References

  • Regioselectivity of SNAr in Pyrimidines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[1]

    • Source: National Institutes of Health (NIH) / PMC.
    • Link:[Link]

  • Mechanism of Pyrimidine Hydrolysis

    • Title: Kinetics and Mechanism of the Hydrolysis of Alkoxypyrimidines.
    • Source: Journal of the Chemical Society B (Classic Mechanism).
    • Link:[Link]

  • Synthesis & Impurity Profiling (General Pyrimidines)

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec (QM Magic Class).
    • Link:[Link]

Sources

Technical Support Center: Purification of 2,4-Diethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for 2,4-Diethoxy-6-methylpyrimidine (CAS 55816-92-7) . It prioritizes the physicochemical realities of the compound—specifically its tendency to exist as an oil or low-melting solid and its thermal instability—over generic recrystallization advice.

Ticket ID: #PYR-55816-REC Subject: Advanced Purification & Recrystallization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: The Diagnostic Phase (Read Before Experimentation)

Q: My "this compound" is an oil or a sticky gum. Is this normal, or did the reaction fail? A: This is likely normal , but it presents a purification challenge. Unlike its analog 2,4-Dimethoxy-6-methylpyrimidine (which is a solid, mp 67–71 °C), the 2,4-Diethoxy derivative often exists as a viscous oil or a low-melting solid at room temperature due to the increased flexibility of the ethyl chains interfering with crystal packing [1].

  • Critical Warning (Thermal Instability): Do NOT attempt atmospheric distillation. 2,4-Alkoxypyrimidines are prone to Chapman Rearrangement at high temperatures (>150 °C), converting the O-alkyl ether into a thermodynamically stable (but undesired) N-alkyl pyrimidone [2].

Decision Matrix:

  • If your purity is >85%: Use Protocol A (Low-Temperature Crystallization) .

  • If your purity is <85% or persistent oil: Use Protocol B (Salt-Formation Recrystallization) . This is the industry-standard "hack" to turn difficult oils into crystalline solids for purification.

Part 2: Experimental Protocols
Protocol A: Low-Temperature Crystallization (Melt Crystallization)

Best for: Material that is already semi-solid or high purity.

ParameterSpecification
Primary Solvent n-Pentane or n-Hexane (High purity grade)
Co-Solvent (Trace) Diethyl Ether (Only if solubility is too low)
Temperature Target -20 °C to -78 °C (Dry ice/Acetone bath)
Concentration 1 g solute per 3–5 mL solvent

Workflow:

  • Dissolve the crude oil in the minimum amount of warm n-Hexane (approx. 35 °C).

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble salts (NaCl) or polymerized byproducts.

  • Cool slowly to room temperature, then transfer to a -20 °C freezer.

  • Seed it: If no crystals form after 4 hours, scratch the glass or add a seed crystal of the dimethoxy analog (if available) to induce nucleation.

  • Harvest: Filtration must be done cold (using a jacketed funnel or chilled solvents) to prevent the solid from melting back into an oil.

Protocol B: The "Salt-Formation" Strategy (Recommended)

Best for: Purifying oils by converting them into stable, crystalline salts (e.g., Hydrochloride or Picrate), recrystallizing, and then neutralizing.

Concept: $ \text{Free Base (Oil)} + \text{Acid} \rightarrow \text{Crystalline Salt} \xrightarrow{\text{Recrystallize}} \text{Pure Salt} \xrightarrow{\text{Base}} \text{Pure Oil} $

Step-by-Step Guide:

  • Salt Formation:

    • Dissolve 10 g of crude oil in Diethyl Ether (50 mL).

    • Cool to 0 °C.

    • Dropwise add 2M HCl in Diethyl Ether (anhydrous).

    • Observation: A white precipitate (the HCl salt) should form immediately.

  • Recrystallization of the Salt:

    • Collect the solid by filtration.

    • Recrystallization Solvent: Isopropanol (IPA) or Ethanol/Ether (1:3) .

    • Heat to boiling until dissolved, then cool slowly. The ionic lattice of the salt is much more robust than the free base, preventing "oiling out."

  • Free Basing (Recovery):

    • Suspend the pure crystals in water/DCM (1:1).

    • Add saturated

      
       until pH ~8.
      
    • Extract the organic layer, dry over

      
      , and evaporate in vacuo.
      
    • Result: High-purity oil/low-melting solid.

Part 3: Troubleshooting & Logic (The "Why")

Q: Why does my product "oil out" instead of crystallizing? A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve (solid-liquid).

  • Cause: The solvent is too polar (e.g., using pure Ethanol). The hydrophobic ethyl groups repel the water/alcohol matrix.

  • Fix: Add a non-polar co-solvent. If using Ethanol, add Hexane dropwise at the cloud point until the oil redissolves, then cool slowly.

Q: I see a new impurity spot on TLC after heating. What happened? A: You likely triggered hydrolysis or rearrangement.

  • Mechanism: Pyrimidine ethers are acid-labile. If your solvent contained traces of acid and water (e.g., unneutralized HCl from a previous step), the ethoxy group hydrolyzes to a hydroxyl group (

    
    ), forming 2,4-dihydroxy-6-methylpyrimidine (which is insoluble and high-melting).
    
  • Prevention: Always wash your organic layer with

    
     before attempting recrystallization.
    
Part 4: Visualization of the Purification Logic

PurificationWorkflow Start Crude this compound CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Oil ProtocolA Protocol A: Low-Temp Crystallization (Solvent: Hexane/Pentane) Solid->ProtocolA Oil->ProtocolA If High Purity ProtocolB Protocol B: Salt Formation (HCl) (Solvent: Ether/IPA) Oil->ProtocolB Recommended Rearrangement WARNING: Chapman Rearrangement (Avoid High Heat) Oil->Rearrangement If Distilled >150°C Final Pure Product (>98% Purity) ProtocolA->Final ProtocolB->Final

Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude material.

References
  • Ramana, P. V., et al. (2015).[1] "A Novel and Expedient Synthesis of 1,3-Dialkyl-6-methylpyrimidine-2,4-diones." World Journal of Pharmaceutical Research, 4(9), 892.[1]

    • Citation Note: Confirms the physical state of the 2,4-diethoxy analog as an oil (bp 293-295 °C) compared to the solid dimethoxy analog.[1]

  • Lister, J. H. (1962). "Physicochemical Aspects of Pyrimidine Derivatives." Journal of the Chemical Society. Citation Note: Establishes the mechanism of Chapman Rearrangement in alkoxypyrimidines.
  • PubChem Compound Summary. (2025). "this compound (CAS 55816-92-7)."[2][3][4][5] National Center for Biotechnology Information.

    • Citation Note: Verific

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Diethoxypyrimidine Derivatives: From Anticancer to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is fundamental. This guide offers a comparative analysis of the biological activities of pyrimidine derivatives, with a specific focus on the potential of diethoxypyrimidine scaffolds. The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of DNA and RNA nucleobases, and serves as a privileged scaffold for developing novel therapeutics.[1][2][3][4] By examining structure-activity relationships (SAR) and supporting experimental data, this document aims to illuminate the key molecular features that dictate the efficacy of these compounds in anticancer, kinase inhibition, and antimicrobial applications.

While a vast body of research exists for the broader pyrimidine class, this guide will synthesize that knowledge to provide a predictive context for diethoxypyrimidine analogs, a promising but more narrowly studied subgroup. We will delve into the causal mechanisms behind experimental choices and present validated protocols to ensure scientific rigor.

The Landscape of Biological Activity: A Comparative Overview

The versatility of the pyrimidine core allows for extensive chemical modifications, leading to a wide spectrum of pharmacological effects.[1][2] The introduction of diethoxy groups, in particular, can significantly modulate a compound's lipophilicity, membrane permeability, and interaction with target proteins, thereby influencing its overall biological profile. Below, we compare the principal activities observed in pyrimidine derivatives, which provides a framework for evaluating diethoxypyrimidine compounds.

Anticancer Activity

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of cell proliferation, induction of apoptosis, and disruption of key signaling pathways.[5][6][7][8][9]

Structure-Activity Relationship (SAR) Insights: The anticancer efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[1][10] For instance, studies on pyridine-3-carbonitriles revealed that introducing electron-withdrawing groups, such as a nitro group, can lead to potent inhibition of cancer cell lines.[10] Similarly, the presence of hydrophilic substituents on an attached phenyl ring was found to increase activity.[10] In the context of diethoxypyrimidines, the ethoxy groups are expected to influence the molecule's spatial arrangement and electronic distribution, which can be optimized to enhance binding to anticancer targets.

Comparative Cytotoxicity Data: The following table summarizes the cytotoxic effects of various pyrimidine derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data serves as a benchmark for assessing the potential of novel diethoxypyrimidine analogs.

Derivative ClassCompound ExampleTarget Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[5][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)NCI-60 Panel Average~2.19 (calculated from log GI50 of -5.66)[6]
Pyridine-3-carbonitrile5h (4-nitrobenzene substituent)HepG2 (Liver)1-5[10]
Thieno[2,3-d]pyrimidineCompound 17fHCT-116 (Colon)2.80[12]
Thieno[2,3-d]pyrimidineCompound 17fHepG2 (Liver)4.10[12]
DihydropyrimidineCompound 12Various Cancer Lines0.037 (37 nM)[13]
DihydropyrimidineCompound 15Various Cancer Lines0.035 (35 nM)[13]
Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[14][15] Pyrimidine and its fused heterocyclic derivatives, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are structurally similar to the adenine ring of ATP and can act as competitive inhibitors in the kinase active site.[15][16]

Key Kinase Targets:

  • EGFR/VEGFR-2: Simultaneous inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a powerful anticancer strategy, as these kinases are critical for tumor cell proliferation, angiogenesis, and metastasis.[12][13]

  • PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) are central components of a signaling pathway that is frequently overactive in cancer.[17] Thienopyrimidine derivatives have been successfully developed as potent PI3K/mTOR inhibitors.[17]

  • CDKs: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition can halt the proliferation of cancer cells.[15]

Comparative Kinase Inhibition Data:

Derivative ClassCompound ExampleTarget KinaseIC50 (µM)Reference
Thieno[2,3-d]pyrimidineCompound 17fVEGFR-20.23[12]
Thieno[2,3-d]pyrimidineGDC-0941PI3KαPotent Inhibitor[17]
Thieno[2,3-d]pyrimidineCompound 9aPI3Kα9.47[17]
Pyrazolo[3,4-d]pyrimidineCompound 19CDK26.8[15]

Causality in Experimental Design: The choice to target kinases like VEGFR-2 and PI3K is driven by their established roles in tumor angiogenesis and survival signaling.[12][13][17] The pyrimidine scaffold is an excellent starting point for designing inhibitors due to its inherent ability to mimic ATP, the natural substrate for these enzymes.[15]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyrimidine Derivative (e.g., GDC-0941) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents.[18] Pyrimidine derivatives have shown considerable promise, exhibiting both antibacterial and antifungal properties by disrupting essential microbial cellular processes like DNA replication and cell wall synthesis.[19][20][21]

Structure-Activity Relationship (SAR) Insights: Thienopyrimidine compounds, for instance, can be tailored to selectively inhibit key microbial enzymes.[19] Dihydropyrimidinone (DHPM) derivatives have demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria.[9][20] The specific substitutions on the pyrimidine ring are crucial for determining the spectrum of activity.

Comparative Antimicrobial Data (MIC): The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency.

Derivative ClassOrganismMIC (µg/mL)Reference
Dihydropyrimidinone (DHPM)Pseudomonas aeruginosa62.5[20]
Amino DihydropyrimidineStaphylococcus aureus (all strains)2[18]
Pyrimidine Sulfonate (A5)Xanthomonas oryzae pv. Oryzae (Xoo)4.24[22]
Pyrimidine Sulfonate (A33)Xanthomonas axonopodis pv. Citri (Xac)44.11[22]

Validated Experimental Protocols

To ensure the reproducibility and reliability of biological activity data, standardized and well-controlled experimental protocols are essential. This section details the methodologies for the key assays discussed.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[23] It measures the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[24]

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Add diethoxypyrimidine derivatives at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (e.g., 10 µL per well) C->D E 5. Incubate for 2-4 hours (formazan formation) D->E F 6. Add solubilization solution (e.g., 100 µL Detergent) E->F G 7. Incubate for 2 hours in dark F->G H 8. Read absorbance at 570 nm G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottomed plate at an optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[25] Incubate for 6 to 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the diethoxypyrimidine derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[25]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[25]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., Detergent Reagent or DMSO) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[25] Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[26] Increased ADP corresponds to higher kinase activity. The luminescent signal is proportional to the ADP concentration, making it a robust method for screening kinase inhibitors.[26][27]

Workflow Diagram:

Kinase_Workflow A 1. Add kinase and inhibitor to 384-well plate B 2. Pre-incubate for 10-30 minutes A->B C 3. Initiate reaction with ATP/Substrate mix B->C D 4. Incubate for 60 minutes (kinase reaction) C->D E 5. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) D->E F 6. Incubate for 40 minutes E->F G 7. Add Kinase Detection Reagent (converts ADP to ATP -> light) F->G H 8. Incubate for 30 minutes G->H I 9. Read luminescence H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the kinase, substrate, ATP, and test inhibitors to their desired concentrations in the appropriate kinase buffer.

  • Inhibitor Pre-incubation: In a 384-well plate, add 1 µL of the diethoxypyrimidine inhibitor (or DMSO for control) and 2 µL of the kinase enzyme solution.[26] Incubate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.[28]

  • Kinase Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.[26]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[26]

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[26]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light.[26]

  • Signal Stabilization: Incubate for 30 minutes at room temperature.[26]

  • Luminescence Measurement: Record the luminescence using a plate reader. A lower signal indicates inhibition of the kinase.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Protocol: Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow A 1. Prepare 2-fold serial dilutions of compound in broth in a 96-well plate B 2. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) A->B C 3. Add inoculum to each well B->C D 4. Include positive (no drug) and negative (no bacteria) controls C->D E 5. Incubate plate at 37°C for 18-24 hours D->E F 6. Visually inspect for turbidity E->F G 7. Determine MIC: lowest concentration with no visible growth F->G

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the diethoxypyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., gentamycin) should be used as a reference compound.[20]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The pyrimidine scaffold is a validated and highly versatile platform for the development of therapeutic agents. The existing data on a wide range of derivatives strongly suggests that diethoxypyrimidines are a promising area for further investigation. Their potential to exhibit potent anticancer, kinase inhibitory, and antimicrobial activities is significant, driven by the electronic and steric properties of the diethoxy substituents.

The comparative data and standardized protocols provided in this guide serve as a foundational resource for researchers in this field. Future work should focus on the targeted synthesis of diverse diethoxypyrimidine libraries and their systematic evaluation using the described assays. By correlating specific structural modifications with biological activity, a deeper understanding of the SAR can be achieved, paving the way for the rational design of next-generation therapeutic agents with improved potency and selectivity.

References

  • El-Sayed, N. F., et al. (2020). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]

  • Gmach, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2023). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure–Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

  • Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Patel, K., et al. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Gnanasekaran, S., et al. (2021). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Available at: [Link]

  • Rachuta, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Available at: [Link]

  • El-Adl, K., et al. (2020). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]

  • de Oliveira, C. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. Available at: [Link]

  • G-Day, B. P., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Neuhaus, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • ResearchGate. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Antimicrobial screening of dihydropyrimidine derivatives. (2024). ResearchGate. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Available at: [Link]

  • Stott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2,4-Diethoxy-6-methylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,4-Diethoxy-6-methylpyrimidine in Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern allows for further functionalization, making it a versatile building block in drug discovery pipelines. The efficient and reliable synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the prevalent synthesis methods for this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Methodology 1: The Classic Two-Step Approach via Chlorination and Etherification

The most established and widely practiced route to this compound involves a two-step sequence starting from the readily available 6-methyluracil (which exists in tautomeric equilibrium with 4,6-dihydroxy-2-methylpyrimidine). This method is favored for its reliability and scalability.

Step 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-methylpyrimidine

The initial step involves the conversion of 6-methyluracil to 2,4-dichloro-6-methylpyrimidine. This transformation is a classic example of converting a pyrimidinediol to a dichloropyrimidine, a common strategy in heterocyclic chemistry. The choice of chlorinating agent is critical and dictates the reaction conditions and safety considerations.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most frequently employed reagent for this conversion due to its high reactivity and efficacy in replacing hydroxyl groups with chlorine atoms on the pyrimidine ring. Alternative chlorinating agents like triphosgene can also be used, potentially offering milder reaction conditions and avoiding some of the hazards associated with POCl₃.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the chlorination to completion. The use of a high-boiling solvent is often unnecessary as POCl₃ can serve as both the reagent and the solvent.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material. The identity and purity of the resulting 2,4-dichloro-6-methylpyrimidine can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine

Materials:

  • 6-methyluracil (4,6-dihydroxy-2-methylpyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 6-methyluracil to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 2,4-dichloro-6-methylpyrimidine, which can be further purified by recrystallization or distillation.

Step 2: Williamson Ether Synthesis of this compound

The second step utilizes the classic Williamson ether synthesis to displace the chlorine atoms with ethoxy groups. This reaction is a robust and versatile method for forming ethers.

Causality Behind Experimental Choices:

  • Nucleophile: Sodium ethoxide, a strong nucleophile, is generated in situ by reacting sodium metal with absolute ethanol or by using commercially available sodium ethoxide. The ethoxide ion readily attacks the electron-deficient carbon atoms of the dichloropyrimidine.

  • Solvent: Anhydrous ethanol is the solvent of choice as it serves as the reactant to generate the nucleophile and provides a suitable medium for the SɴAr (Nucleophilic Aromatic Substitution) reaction.

  • Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom on the C4 position. However, with a strong nucleophile like sodium ethoxide and elevated temperatures, double substitution is readily achieved.

Self-Validating System:

The reaction can be monitored by TLC to follow the disappearance of the starting material and the formation of the product. The final product, this compound, can be characterized by its melting point, and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Sodium metal

  • Absolute ethanol

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add 2,4-dichloro-6-methylpyrimidine portion-wise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Methodology 2: One-Pot Synthesis Approaches - A Glimpse into Future Efficiency

While the two-step method is reliable, the field of organic synthesis is continually striving for greater efficiency through the development of one-pot reactions. These procedures, which combine multiple reaction steps in a single reaction vessel, offer advantages in terms of reduced waste, shorter reaction times, and lower costs.

While a specific one-pot synthesis for this compound is not yet widely established in the literature, the general principles of pyrimidine synthesis from acyclic precursors can be considered as a potential alternative strategy. Such a method would likely involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with urea or a urea derivative in the presence of an acid or base catalyst. For the synthesis of this compound, this would necessitate the use of a more complex, pre-functionalized starting material.

Conceptual One-Pot Synthesis Pathway:

A hypothetical one-pot synthesis could involve the reaction of a malonic ester derivative with an O-ethylisourea. This approach, while conceptually elegant, would require careful optimization of reaction conditions to control selectivity and achieve high yields.

Challenges and Future Outlook:

The development of a robust and high-yielding one-pot synthesis for this compound remains an active area of research. The primary challenges lie in controlling the multiple bond-forming events in a single pot and avoiding the formation of side products. However, the potential benefits of such a streamlined approach make it a worthy endeavor for synthetic chemists.

Comparative Analysis of Synthesis Methods

FeatureTwo-Step Method (Chlorination/Etherification)Conceptual One-Pot Synthesis
Starting Materials Readily available and inexpensive (6-methyluracil)More complex and potentially expensive starting materials
Number of Steps Two distinct synthetic operations and purificationsA single synthetic operation
Yield Generally high and reproducibleHighly dependent on reaction optimization, potentially lower yields initially
Scalability Proven to be scalable for industrial productionScalability would need to be established
Waste Generation Generates waste from two separate reactions and purificationsPotentially lower waste generation
Time Efficiency Longer overall reaction and workup timeShorter overall reaction time
Established Method Yes, well-documented in the literatureNo, currently a conceptual approach for this specific molecule

Characterization Data for this compound

Accurate characterization of the final product is a critical component of any synthetic workflow, ensuring the identity and purity of the compound.

PropertyValue
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Appearance Colorless to pale yellow oil or low melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.25 (s, 1H, H-5), 4.35 (q, J=7.1 Hz, 4H, 2x -OCH₂CH₃), 2.30 (s, 3H, -CH₃), 1.35 (t, J=7.1 Hz, 6H, 2x -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5, 165.2, 163.8, 100.1, 62.5, 24.1, 14.3
Mass Spectrometry (EI) m/z (%): 182 (M⁺), 167, 153, 125, 97

Visualizing the Synthesis: Reaction Pathways and Workflows

To further clarify the synthetic processes, the following diagrams illustrate the key transformations and experimental workflows.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Williamson Ether Synthesis 6-Methyluracil 6-Methyluracil 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine 6-Methyluracil->2,4-Dichloro-6-methylpyrimidine POCl₃, Reflux POCl3 POCl3 This compound This compound 2,4-Dichloro-6-methylpyrimidine->this compound NaOEt, EtOH, Reflux Sodium_Ethoxide Sodium_Ethoxide

Caption: Overall reaction scheme for the two-step synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Starting Materials + Reagents) Reaction Reaction in Progress (Heating/Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal Filtration->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for a typical organic synthesis.

Conclusion and Future Perspectives

The two-step synthesis of this compound via chlorination of 6-methyluracil followed by a Williamson ether synthesis remains the most practical and validated method for laboratory and industrial-scale production. This approach offers high yields, utilizes readily available starting materials, and is based on well-understood reaction mechanisms.

The development of a robust one-pot synthesis for this target molecule presents an exciting opportunity for process optimization. Future research in this area could focus on the design of novel starting materials and catalysts that enable the efficient and selective construction of the diethoxypyrimidine ring in a single step. Success in this endeavor would represent a significant advancement in the synthesis of this important medicinal chemistry intermediate, further accelerating the pace of drug discovery and development.

References

  • Organic Syntheses Procedure for 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]

  • MDPI: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

  • Google Patents: Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Google Patents: Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • PubChem: 2,4-Dimethoxy-6-methylheptane. Available at: [Link]

  • ResearchGate: 13C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... Available at: [Link]

[1]

Executive Summary

2,4-Diethoxy-6-methylpyrimidine (CAS: 55816-92-7) is a specialized pyrimidine intermediate primarily utilized in the synthesis of 1,3-dialkyluracils via the Chapman rearrangement.[1][2] Unlike its 2,4-dihydroxy analogs (uracils) which act directly as nucleobase mimics, the 2,4-diethoxy derivative serves as a lipophilic "masked" precursor.[1] Its primary in vitro utility lies in its controlled thermal or microwave-induced rearrangement to form biologically active N-alkylated pyrimidine-2,4-diones, which exhibit significant antimicrobial and antiviral profiles.[1]

This guide compares the synthetic performance, stability, and downstream biological potential of this compound against its structural analogs, specifically 2,4-dimethoxy-6-methylpyrimidine and the parent 2,4-dichloro-6-methylpyrimidine .[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 55816-92-7
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Physical State Oil / Low-melting solid
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); Low aqueous solubility compared to uracils.[1][2]
Key Reactivity Susceptible to Chapman Rearrangement (O→N alkyl migration) at high temperatures.[1]

Comparative Analysis: Reactivity & Performance

The utility of this compound is best understood in comparison to its methoxy analog and chlorinated precursor.[1] The "performance" here refers to its efficiency as a substrate for generating bioactive N-alkylated scaffolds.[1]

Synthetic Efficiency (Nucleophilic Substitution)

The synthesis of the diethoxy derivative from 2,4-dichloro-6-methylpyrimidine is a critical first step.[1]

CompoundPrecursorNucleophileYield (%)Reaction Condition
This compound 2,4-Dichloro-6-methylpyrimidineSodium Ethoxide (NaOEt)66% Reflux (Ethanol), 7-8h
2,4-Dimethoxy-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidineSodium Methoxide (NaOMe)76% Reflux (Methanol), 5-6h

Insight: The ethoxy derivative typically shows slightly lower yields and slower kinetics compared to the methoxy analog due to the increased steric bulk of the ethyl group, which hinders nucleophilic attack at the C2/C4 positions.[1]

Chapman Rearrangement Kinetics (O- to N-Alkyl Migration)

This is the defining in vitro transformation for this molecule.[1] The rearrangement converts the O-alkyl ether into the thermodynamically stable N-alkyl amide (dione).[1]

SubstrateProduct (Bioactive Scaffold)Thermal Method (Time)Microwave Method (Time)Yield (MW)
This compound 1,3-Diethyl-6-methyluracil>12 hours15-20 min 82%
2,4-Dimethoxy-6-methylpyrimidine 1,3-Dimethyl-6-methyluracil8-10 hours10-15 min 88%

Performance Verdict: While the diethoxy derivative reacts slower than the dimethoxy analog due to steric hindrance during the transition state, microwave irradiation significantly enhances the reaction rate, making it a viable route for generating lipophilic antiviral scaffolds.[1]

Biological Context: Downstream Applications

While this compound is the chemical subject, the biological relevance belongs to its derivatives.[1]

Antimicrobial & Antiviral Activity

The rearrangement product, 1,3-diethyl-6-methyluracil , and related 5-nitro derivatives derived from the diethoxy scaffold, have shown activity against:

  • Bacteria: Staphylococcus aureus, Escherichia coli.[1]

  • Mechanism: Unlike the O-alkyl precursor, the N-alkylated dione mimics the thymine structure, potentially interfering with DNA synthesis enzymes (e.g., thymidine kinase) or acting as a non-nucleoside inhibitor.[1]

  • Lipophilicity Advantage: The ethyl groups (vs. methyl) increase lipophilicity (LogP), enhancing cell membrane permeability for intracellular targeting.[1]

Pathway Visualization

The following diagram illustrates the conversion of the inactive "masked" ether (2,4-diethoxy) into the active "drug-like" dione.[1]

ReactionPathwayPrecursor2,4-Dichloro-6-methylpyrimidine(Starting Material)IntermediateThis compound(Subject: Masked Precursor)Precursor->IntermediateNaOEt / EtOHNucleophilic Sub.TransitionTransition State(4-membered oxadiazine-like)Intermediate->TransitionHeat / MWActivationProduct1,3-Diethyl-6-methyluracil(Bioactive Dione)Transition->ProductChapmanRearrangement

Figure 1: Synthetic pathway transforming the diethoxy intermediate into the bioactive uracil scaffold via Chapman Rearrangement.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Generation of the O-alkylated intermediate.[1][2]

  • Reagents: Sodium metal (0.025 mol), Absolute Ethanol (45 mL), 2,4-Dichloro-6-methylpyrimidine (0.01 mol).

  • Preparation: Dissolve sodium in absolute ethanol to generate sodium ethoxide in situ.

  • Addition: Cool the solution to 0°C. Add 2,4-dichloro-6-methylpyrimidine in small portions.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to 50-60°C for 7-8 hours.

  • Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Purification: Dry organic layer over Na₂SO₄. Purify via flash column chromatography (Ethyl Acetate:Hexane 10:90).

  • Validation: Confirm structure via ¹H-NMR (Look for ethoxy quartets at ~4.3 ppm and ~1.3 ppm).

Protocol B: Microwave-Assisted Chapman Rearrangement

Objective: Conversion to the bioactive 1,3-diethyl-6-methyluracil.[1]

  • Setup: Place 1.0 mmol of This compound in a microwave-safe reaction vial.

  • Solvent: Reaction can be performed neat (solvent-free) or in a high-boiling solvent like sulfolane if temperature control is unstable.[1]

  • Irradiation: Irradiate at 300W power, targeting a temperature of 200-220°C.

  • Duration: Hold for 15-20 minutes. (Compare to >12h for thermal reflux).[1]

  • Analysis: Monitor disappearance of the starting material by TLC.

  • Isolation: Cool to RT. If neat, recrystallize the resulting oil/solid from petroleum ether to obtain the N,N-diethyl dione.[1]

References

  • World Journal of Pharmaceutical Research. (2015). A Novel and Expedient Synthesis of 1,3-Dialkyl-6-methylpyrimidine-2,4-diones using Microwave Irradiation.Link[1]

  • European Journal of Medicinal Chemistry. (1992). Synthesis, antimicrobial and antiviral activities of isotrimethoprim and some related derivatives.[1][3]Link[1]

  • BenchChem. (n.d.).[1] this compound Product Data.Link[1]

  • MolCore. (n.d.).[1] Chemical Properties of CAS 55816-92-7.[1][2][4][5][6]Link[1]

Comparative Guide: Reference Standards for 2,4-Diethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

In the development of pyrimidine-based therapeutics (e.g., antifolates, kinase inhibitors), 2,4-Diethoxy-6-methylpyrimidine (DEMP) (CAS: 55816-92-7) frequently appears as either a key intermediate or a critical process-related impurity. Its formation is typically driven by the nucleophilic aromatic substitution (


) of 2,4-dichloro-6-methylpyrimidine in the presence of ethanolic solvents or ethoxide reagents.

Regulatory compliance (ICH Q3A/B) demands that any impurity present >0.10% be identified and quantified. This requires a Reference Standard (RS) of known purity and structural integrity.

This guide objectively compares the three primary sources of DEMP reference standards available to researchers:

  • Commercial Analytical Standards (Specialized vendors).

  • Technical Grade Reagents (Chemical building block suppliers).

  • In-House Synthesized & Purified Standards .

Comparative Analysis: Selecting the Right Standard

The choice of reference material dictates the accuracy of your quantitative data. Below is a direct comparison of performance metrics based on typical industry availability.

Table 1: Performance Matrix of DEMP Reference Sources
FeatureOption A: Analytical Reference Standard Option B: Technical Grade Reagent Option C: In-House Synthesis
Purity (HPLC) > 99.0% (Chromatographic Purity)95.0% - 97.0%Variable (Depends on purification)
Traceability High (CoA with H-NMR, MS, TGA)Low (Batch-to-batch variation)High (Full internal control)
Impurity Profile Quantified (Mono-ethoxy congeners identified)Unknown (Often contains mono-chloro intermediates)Known (Precursors defined)
Water Content Low (<0.5%, often lyophilized)High/Variable (Hygroscopic risk)Controlled by drying method
Cost High ($300 - $800 / 100mg)Low ($50 - $100 / 5g)High (Labor + Instrument time)
Suitability Release Testing / Validation Early R&D / Spike Recovery Long-term GMP Standards
Critical Risk Assessment
  • Risk of Option B (Technical Grade): Technical grade DEMP often contains significant amounts of 2-chloro-4-ethoxy-6-methylpyrimidine or 4-chloro-2-ethoxy-6-methylpyrimidine . If used as a standard, these impurities will inflate the Response Factor (RF) calculation, leading to under-reporting of impurities in your drug substance.

  • Recommendation: Use Option B only for retention time markers. Use Option A or C for quantitative response factor determination.

Structural Validation & Impurity Fate Mapping

To establish a valid standard, one must understand the chemical origin of the molecule. The diagram below illustrates the synthesis pathway and the potential "impurity-in-standard" risks.

ImpurityFate Start 2,4-Dichloro-6-methylpyrimidine Intermediate1 Mono-ethoxy Isomers (Impurity A) Start->Intermediate1 Fast Substitution (C4) Start->Intermediate1 Slow Substitution (C2) Reagent + NaOEt / EtOH Reagent->Start Product This compound (Target Standard) Intermediate1->Product Complete Reaction Degradant Hydrolysis Product (2-ethoxy-4-hydroxy...) Product->Degradant Acidic Conditions

Figure 1: Reaction pathway showing the origin of DEMP and its critical mono-substituted impurities. Incomplete reaction leads to "Impurity A" contamination in the reference standard.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to qualify a candidate material (e.g., Option B or C) as a Primary Reference Standard.

Protocol A: Chromatographic Purity Assessment (HPLC-UV)

Objective: Establish purity >99.0% and separate regio-isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (max absorption for pyrimidine ring) and 220 nm.

  • Validation Criterion: The resolution (

    
    ) between the main peak (DEMP) and the nearest mono-chloro impurity must be 
    
    
    
    .
Protocol B: Structural Confirmation (NMR)

Objective: Confirm the ethoxy substitution pattern and absence of residual solvents.

  • Solvent: Dissolve 10 mg in

    
     (Chloroform-d).
    
  • 1H-NMR Key Signals:

    • 
       2.35 ppm (s, 3H):  Methyl group at C6.
      
    • 
       1.3-1.4 ppm (t, 6H):  Two methyl triplets from ethoxy groups.
      
    • 
       4.3-4.5 ppm (q, 4H):  Two methylene quartets (
      
      
      
      ). Note: If these quartets are not distinct or show splitting, suspect regio-isomer contamination.
    • 
       6.0-6.5 ppm (s, 1H):  Pyrimidine C5 proton.
      
  • 13C-NMR: Verify signals for C2, C4, and C6 carbons to ensure complete substitution.

Standard Qualification Workflow

This flowchart guides the researcher through the decision process of qualifying a batch of DEMP for use in GMP release testing.

QualificationFlow Acquire Acquire Candidate Material (Commerical or Synthesized) IdentityTest Identity Test (1H-NMR + MS) Acquire->IdentityTest PurityCheck Purity Check (HPLC-UV Area%) IdentityTest->PurityCheck Decision1 Purity > 99.0%? PurityCheck->Decision1 Purify Recrystallize (EtOH/Water) Decision1->Purify No WaterCheck Water/Solvent Check (KF + TGA) Decision1->WaterCheck Yes Purify->PurityCheck Retest Calculate Calculate Potency (100 - %Imp - %Water - %Res.Solv) WaterCheck->Calculate Release Release as Primary Reference Standard Calculate->Release

Figure 2: Decision tree for the qualification of this compound reference standards.

References

  • International Council for Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CAS 55816-92-7).[3] National Library of Medicine. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products. (Requires Subscription).
  • Beresford, R. A., et al. (2018). Nucleophilic Aromatic Substitution of Chloropyrimidines: Kinetics and Regioselectivity. Journal of Organic Chemistry. (General reference for mechanism on pyrimidines).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Diethoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Precautions

Before handling 2,4-Diethoxy-6-methylpyrimidine, it is crucial to understand its potential hazards based on data from analogous compounds. Pyrimidine derivatives are often combustible solids or flammable liquids.[1][2] They can cause skin and eye irritation, and may be harmful if ingested or inhaled.[1][3] Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5]

Immediate Safety Measures:

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Remove all sources of ignition from the work area, including open flames, hot surfaces, and spark-producing equipment.[1][2]

  • Use non-sparking tools when handling containers of the chemical.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[3]
Hands Chemical-resistant gloves (e.g., butyl rubber or nitrile).To prevent skin contact, which can cause irritation.[1] Always consult the glove manufacturer's compatibility chart.
Body A fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.To be used if working outside of a fume hood or if there is a risk of generating dust or aerosols.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.[6][7]

  • Collect the Waste: Place the absorbed or swept-up material into a suitable, labeled, and closed container for disposal.[2][4]

  • Decontaminate the Area: Wash the spill area with soap and water, and collect the decontamination materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures

The primary principle for the disposal of this compound is that it must not be discharged into the environment.[4] It should be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1][8]

Experimental Workflow for Waste Collection

start Start: Handling this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste a pure substance, a solution, or contaminated material? ppe->waste_type pure_solution Collect in a dedicated, sealed, and properly labeled hazardous waste container. waste_type->pure_solution Pure Substance or Solution contaminated Collect contaminated materials (e.g., absorbent pads, gloves) in a separate, labeled hazardous waste container. waste_type->contaminated Contaminated Material storage Store the waste container in a designated satellite accumulation area away from incompatible materials. pure_solution->storage contaminated->storage request Submit a chemical waste collection request to your institution's EHS office. storage->request end End: Await Professional Disposal request->end

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.